KWKLFKKIGAVLKVL
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KWKLFKKIGAVLKVL |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Functions of the KWKLFKKIGAVLKVL Peptide
Disclaimer: The peptide sequence KWKLFKKIGAVLKVL is not extensively characterized in publicly available scientific literature. This document, therefore, presents a comprehensive analysis of its potential functions based on in silico predictions of its physicochemical properties, structural characteristics, and similarities to known classes of bioactive peptides. The experimental protocols and quantitative data provided are representative examples for the validation of these predicted functions.
Physicochemical Properties and Structural Analysis
The initial step in characterizing a novel peptide is to determine its fundamental physicochemical properties. These parameters provide insights into its potential behavior in a biological environment.
1.1. Predicted Physicochemical Parameters
The following table summarizes the predicted physicochemical properties of the this compound peptide, calculated using bioinformatics tools.
| Parameter | Predicted Value | Significance |
| Molecular Weight | 1755.2 g/mol | Influences diffusion and transport properties. |
| Theoretical Isoelectric Point (pI) | 10.98 | The peptide is highly basic and will carry a significant positive net charge at physiological pH (7.4). |
| Amino Acid Composition | K: 5 (33.3%), L: 3 (20%), V: 2 (13.3%), G: 1 (6.7%), I: 1 (6.7%), A: 1 (6.7%), W: 1 (6.7%), F: 1 (6.7%) | High proportion of cationic (Lysine - K) and hydrophobic (Leucine - L, Valine - V, Isoleucine - I, Alanine - A, Phenylalanine - F, Tryptophan - W) residues. |
| Net Charge at pH 7.4 | +6 | The strong positive charge suggests potential interactions with negatively charged biological membranes. |
| Grand Average of Hydropathicity (GRAVY) | 0.480 | This positive value indicates a generally hydrophobic character, which, combined with the charged residues, suggests an amphipathic nature. |
1.2. Predicted Secondary Structure and Spatial Arrangement
To visualize the spatial distribution of hydrophobic and hydrophilic residues, a helical wheel projection was generated. This projection assumes an alpha-helical secondary structure, a common conformation for membrane-active peptides.
Caption: Helical wheel projection of this compound, demonstrating its amphipathic nature.
The helical wheel projection clearly shows a separation of charged, hydrophilic residues (Lysine - K) on one face of the helix and hydrophobic residues (Leucine - L, Valine - V, Isoleucine - I, Alanine - A, Phenylalanine - F) on the opposite face. This amphipathic characteristic is a hallmark of membrane-active peptides.
Predicted Biological Functions
Based on the physicochemical properties and structural analysis, the this compound peptide is predicted to have one or both of the following biological functions:
2.1. Antimicrobial Activity
The high positive charge and amphipathic nature are strong indicators of a potential antimicrobial peptide (AMP). Cationic AMPs are known to selectively target and disrupt the negatively charged membranes of bacteria.
2.2. Cell-Penetrating Activity
Many cationic and amphipathic peptides are also classified as cell-penetrating peptides (CPPs). These peptides can translocate across eukaryotic cell membranes and can be used to deliver cargo molecules (e.g., drugs, nucleic acids) into cells.
Potential Signaling Pathways and Mechanisms of Action
3.1. Proposed Mechanism of Antimicrobial Action
The predicted antimicrobial mechanism of this compound is likely through direct membrane disruption. The following diagram illustrates a plausible signaling pathway leading to bacterial cell death.
Caption: Proposed mechanism of action for antimicrobial activity.
3.2. Proposed Mechanism of Cell Penetration
As a potential CPP, this compound could enter eukaryotic cells via several mechanisms. The diagram below illustrates two common pathways.
Caption: Potential cellular uptake pathways for a cell-penetrating peptide.
Hypothetical Quantitative Data
The following table presents hypothetical quantitative data that would be expected from experimental validation of the predicted functions.
| Assay | Target | Metric | Hypothetical Value |
| Minimum Inhibitory Concentration (MIC) | E. coli | µg/mL | 8 |
| S. aureus | µg/mL | 16 | |
| P. aeruginosa | µg/mL | 32 | |
| Hemolytic Activity | Human Red Blood Cells | HC50 (µg/mL) | >200 |
| Cellular Uptake Efficiency | HeLa Cells | % of Positive Cells | 95% |
| Mean Fluorescence Intensity | 1.5 x 10^5 |
Detailed Experimental Protocols
To validate the predicted functions of this compound, the following experimental protocols are proposed.
5.1. Protocol for Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Materials:
-
This compound peptide, lyophilized
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the peptide in sterile water or a suitable buffer.
-
Inoculate a flask of MHB with the test bacterium and incubate until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a concentration of 1 x 10^6 CFU/mL.
-
In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB.
-
Add the bacterial suspension to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm.
5.2. Protocol for Hemolysis Assay
Objective: To assess the cytotoxicity of the peptide against mammalian cells by measuring the lysis of red blood cells.
Materials:
-
This compound peptide
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Collect hRBCs and wash them three times with PBS by centrifugation.
-
Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).
-
Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Add the hRBC suspension to each well.
-
Include a positive control (1% Triton X-100) and a negative control (PBS only).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact cells.
-
Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
5.3. Protocol for Cellular Uptake Study using Flow Cytometry
Objective: To quantify the cellular uptake of the peptide in a eukaryotic cell line.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-labeled)
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed HeLa cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the FITC-labeled peptide in serum-free DMEM.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Wash the cells with PBS to remove excess peptide.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Conclusion
The in silico analysis of the this compound peptide sequence strongly suggests that it possesses characteristics of a membrane-active peptide, with high potential for antimicrobial and/or cell-penetrating functions. Its amphipathic nature and strong positive charge are key determinants of these predicted activities. The provided hypothetical data and experimental protocols offer a clear roadmap for the empirical validation of these predictions. Further research, including mechanism of action studies and in vivo efficacy and toxicity assessments, would be necessary to fully elucidate the therapeutic potential of this novel peptide.
The Uncharacterized Peptide KWKLFKKIGAVLKVL: A Predictive Analysis and Methodological Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide with the primary sequence KWKLFKKIGAVLKVL is a novel, uncharacterized molecule. This technical guide provides a comprehensive predictive analysis of its physicochemical properties, potential biological activities, and structural characteristics based on its amino acid composition. Furthermore, this document serves as a methodological handbook, detailing the standard experimental protocols required for its synthesis, purification, and comprehensive characterization. This includes methodologies for assessing antimicrobial efficacy, cytotoxicity, and hemolytic activity, as well as elucidating its potential mechanism of action. Visual workflows and diagrams generated using Graphviz are provided to illustrate key experimental and logical processes. This guide is intended to serve as a foundational resource for researchers initiating studies on this or other novel peptide sequences.
Predicted Physicochemical Properties and Characteristics
The properties of the this compound peptide were predicted using established bioinformatics tools. The amino acid sequence suggests a cationic and amphipathic nature, which are common characteristics of antimicrobial peptides (AMPs).[1][2] A summary of the predicted physicochemical properties is presented in Table 1.
| Property | Predicted Value | Method/Tool |
| Molecular Weight | 1707.2 g/mol | Sequence-based calculation |
| Theoretical pI | 10.5 | Expasy PeptideMass[3] |
| Net Charge at pH 7.0 | +5 | Peptide Property Calculator |
| Grand Average of Hydropathicity (GRAVY) | 0.653 | Expasy ProtParam |
| Predicted Secondary Structure | Predominantly α-helical | PEP2D, JPred4[4][5][6] |
| Antimicrobial Peptide Prediction | Probable AMP | APD, various machine learning models[7][8][9] |
| Cell-Penetrating Peptide Prediction | Possible CPP | CellPPD, CPPpred[10][11][12][13][14] |
Experimental Protocols
Peptide Synthesis and Purification
The this compound peptide can be chemically synthesized using the solid-phase peptide synthesis (SPPS) method, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[15][16][17][18]
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a non-polar solvent like dichloromethane (DCM), followed by a polar solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Leucine in this case) using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA). Add the activated amino acid to the resin to form a peptide bond.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (L-V-K-L-V-A-G-I-K-K-F-L-K-W-K).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then lyophilize to obtain a dry powder.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
The crude peptide is purified using RP-HPLC.[19][20][21][22][23]
-
Column: A C18 column is typically used.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide.
-
Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected, pooled, and lyophilized.
Characterization by Mass Spectrometry:
The molecular weight and purity of the final peptide product are confirmed using mass spectrometry, such as MALDI-TOF or ESI-MS.[24][25][26][27][28]
Antimicrobial Activity Assays
Minimal Inhibitory Concentration (MIC) Assay:
The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Grow bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the this compound peptide in the same broth.
-
Incubation: Add the bacterial suspension and peptide dilutions to a 96-well microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible growth is observed.
Cytotoxicity Assay
The potential toxicity of the peptide to mammalian cells is assessed using a cytotoxicity assay.
MTT Assay Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Expose the cells to various concentrations of the this compound peptide for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[29][30][31]
Hemolysis Assay
The hemolytic activity of the peptide against red blood cells is a measure of its potential toxicity to non-bacterial cells.[32][33][34][35][36]
-
Red Blood Cell (RBC) Preparation: Obtain fresh human or animal blood and wash the RBCs with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension until the supernatant is clear. Prepare a 2-4% (v/v) suspension of RBCs in PBS.
-
Peptide Incubation: Add various concentrations of the this compound peptide to the RBC suspension.
-
Controls:
-
Negative Control: RBCs in PBS (0% hemolysis).
-
Positive Control: RBCs in 1% Triton X-100 (100% hemolysis).
-
-
Incubation: Incubate the samples at 37°C for 1 hour.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the characterization of the this compound peptide.
References
- 1. Recent Progress in the Characterization, Synthesis, Delivery Procedures, Treatment Strategies, and Precision of Antimicrobial Peptides [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Expasy - PeptideMass [web.expasy.org]
- 4. PEP2D: A webservice for predicting secondary structure of peptides [webs.iiitd.edu.in]
- 5. Online Analysis Tools - Protein Secondary Structure [molbiol-tools.ca]
- 6. JPred: A Protein Secondary Structure Prediction Server [compbio.dundee.ac.uk]
- 7. Tools [aps.unmc.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Empirical comparison and analysis of web-based cell-penetrating peptide prediction tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crdd.osdd.net [crdd.osdd.net]
- 12. CPPpred | Datasets2Tools [maayanlab.cloud]
- 13. CellPPD-MOD:Modified Cell Penetrating Peptides Prediction Server [webs.iiitd.edu.in]
- 14. academic.oup.com [academic.oup.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. google.com [google.com]
- 17. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. google.com [google.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. diposit.ub.edu [diposit.ub.edu]
- 26. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 27. researchgate.net [researchgate.net]
- 28. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 29. youtube.com [youtube.com]
- 30. youtube.com [youtube.com]
- 31. researchgate.net [researchgate.net]
- 32. pubcompare.ai [pubcompare.ai]
- 33. m.youtube.com [m.youtube.com]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. m.youtube.com [m.youtube.com]
Unveiling the Enigma: A Technical Guide to the Putative Peptide KWKLFKKIGAVLKVL
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the inquiry into the peptide with the amino acid sequence KWKLFKKIGAVLKVL. A comprehensive search of publicly available scientific literature, patent databases, and specialized peptide repositories has revealed no specific data pertaining to the discovery, origin, or biological function of this particular peptide. The sequence this compound does not correspond to any currently documented and characterized peptide.
Therefore, this document serves as a proactive technical framework for the potential discovery and characterization of a novel peptide such as this compound. It outlines the predicted properties based on its sequence, a hypothetical workflow for its investigation, standardized data presentation formats, and potential mechanisms of action to guide future research endeavors.
Sequence Analysis and Predicted Properties
The primary amino acid sequence, this compound, provides initial clues to its potential classification and function.
-
Cationic and Amphipathic Nature: The peptide possesses a net positive charge at physiological pH, conferred by the presence of three lysine (K) residues. The sequence also displays an amphipathic character, with a distinct segregation of hydrophobic residues (W, L, F, I, A, V) and cationic residues. This combination is a hallmark of many antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). These peptides are known to interact with and disrupt the negatively charged membranes of microbes or facilitate entry into eukaryotic cells.
-
Hydrophobicity: The high proportion of hydrophobic amino acids suggests a strong potential for membrane interaction. This could drive insertion into the lipid bilayer, a critical step for both antimicrobial activity and cell penetration.
Based on these characteristics, it is hypothesized that this compound could function as either an antimicrobial agent, a cell-penetrating peptide for drug delivery, or potentially possess other membrane-disruptive activities.
Hypothetical Discovery and Characterization Workflow
The discovery of a novel peptide like this compound could hypothetically originate from various sources, such as high-throughput screening of synthetic peptide libraries, bioinformatic mining of genomic or proteomic data, or isolation from a natural source. The subsequent characterization would follow a structured experimental pipeline.
Figure 1: A generalized workflow for the discovery and characterization of a novel peptide.
Quantitative Data Presentation
Should this compound be characterized, the quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity Profile
| Target Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Minimum Bactericidal Concentration (MBC) (µM) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans |
Table 2: Hypothetical Cytotoxicity and Hemolytic Activity
| Cell Line | CC50 (µM) | Hemolytic Activity (HC50) (µM) |
| Human Embryonic Kidney (HEK293) | ||
| Human Red Blood Cells | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are example protocols for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: A single colony of the target bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic growth phase. The culture is then diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The this compound peptide is serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.
Protocol 2: Cell Penetration Assay using Confocal Microscopy
-
Peptide Labeling: The N-terminus of this compound is labeled with a fluorescent dye (e.g., FITC).
-
Cell Culture: Human cells (e.g., HeLa) are seeded on glass-bottom dishes and cultured to 70-80% confluency.
-
Peptide Incubation: The cells are incubated with the FITC-labeled peptide at a predetermined concentration for a specified time course (e.g., 1-4 hours) at 37°C.
-
Imaging: After incubation, the cells are washed with Phosphate-Buffered Saline (PBS) to remove excess peptide. The live cells are then imaged using a confocal laser scanning microscope to visualize the cellular uptake and subcellular localization of the peptide.
Potential Signaling Pathway Modulation
Given its predicted membrane-active properties, this compound could potentially modulate intracellular signaling pathways upon entering a cell. For instance, as a cationic peptide, it could interact with negatively charged components of the cell membrane or intracellular molecules, potentially leading to the activation of stress response pathways.
Figure 2: A hypothetical signaling cascade initiated by peptide-cell interaction.
Conclusion
While the peptide this compound is not described in the current body of scientific literature, its amino acid sequence suggests a strong potential for biological activity, likely as an antimicrobial or cell-penetrating peptide. This guide provides a comprehensive framework for the prospective discovery, characterization, and mechanistic evaluation of this and other novel peptides. The outlined workflows, data presentation standards, and hypothetical pathways are intended to serve as a valuable resource for researchers in the field of peptide-based therapeutics. Future experimental investigation is required to validate these predictions and elucidate the true biological role of this compound.
KWKLFKKIGAVLKVL as a potential cell-penetrating peptide
An In-depth Technical Guide to KWKLFKKIGAVLKVL as a Potential Cell-Penetrating Peptide
Disclaimer: The peptide sequence this compound is not a widely characterized or published cell-penetrating peptide (CPP). Therefore, this document serves as a prospective technical guide based on the analysis of its physicochemical properties and established methodologies for evaluating novel CPPs. The quantitative data presented herein is hypothetical and for illustrative purposes.
Introduction to this compound
The amino acid sequence this compound possesses key characteristics that suggest its potential as a cell-penetrating peptide. An analysis of its primary structure reveals a cationic and amphipathic nature, two fundamental features of many known CPPs. The presence of positively charged residues (Lysine - K) and hydrophobic residues (Leucine - L, Valine - V, Isoleucine - I, Alanine - A) allows for initial electrostatic interactions with the negatively charged cell membrane and subsequent hydrophobic interactions to facilitate membrane translocation.
Physicochemical Properties of this compound:
| Property | Value |
| Amino Acid Sequence | Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu |
| Molecular Weight | 1754.2 g/mol |
| Net Charge at pH 7.4 | +5 |
| Grand Average of Hydropathicity (GRAVY) | 0.427 |
| Amphipathicity | High (predicted) |
Proposed Mechanism of Cellular Uptake
Based on its amphipathic and cationic properties, this compound is hypothesized to enter cells via a combination of direct translocation and endocytosis. The initial interaction is likely driven by the electrostatic attraction between the positively charged lysine residues and the negatively charged proteoglycans on the cell surface. Following this binding, the peptide may insert into the lipid bilayer, leading to membrane destabilization and direct entry into the cytoplasm. Alternatively, the peptide and its cargo could be internalized through endocytic pathways, requiring subsequent escape from the endosome to reach the cytosol.
An In-depth Technical Guide on the Hydrophobicity and Charge Distribution of the Antimicrobial Peptide KWKLFKKIGAVLKVL
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide KWKLFKKIGAVLKVL is a synthetic hybrid antimicrobial peptide (AMP), combining sequences from cecropin A and melittin. Its efficacy as an antimicrobial agent is intrinsically linked to its physicochemical properties, primarily its hydrophobicity and charge distribution. These characteristics govern its interaction with microbial membranes, which is a critical step in its mechanism of action. This guide provides a detailed analysis of the predicted hydrophobicity and charge characteristics of this compound, outlines experimental protocols for their empirical determination, and discusses the implications for its biological function.
Physicochemical Properties of this compound
The primary structure of an antimicrobial peptide is fundamental to its function. The specific sequence of amino acids determines its overall hydrophobicity, charge, and ability to adopt an amphipathic secondary structure, typically an α-helix, which is crucial for membrane interaction.
Predicted Hydrophobicity and Charge Distribution
In the absence of direct experimental data for the peptide this compound, its physicochemical properties can be predicted using its amino acid sequence. These theoretical values provide a strong foundation for understanding its potential biological activity.
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Significance |
| Molecular Formula | C86H151N21O16 | Provides the elemental composition. |
| Molecular Weight | 1755.26 g/mol | Influences diffusion and transport across biological barriers. |
| Theoretical Isoelectric Point (pI) | 10.98 | The pH at which the peptide has a net neutral charge. A high pI indicates a net positive charge at physiological pH. |
| Net Charge at pH 7.0 | +6 | The positive charge is crucial for the initial electrostatic attraction to negatively charged microbial membranes. |
| Grand Average of Hydropathy (GRAVY) | 0.533 | A positive GRAVY score indicates an overall hydrophobic character, which is important for insertion into the lipid bilayer of membranes. |
Note: These values are computationally predicted and should be confirmed by experimental methods.
The positive GRAVY score suggests that this compound possesses a notable hydrophobic character, which is a key requirement for partitioning into the nonpolar core of microbial membranes. The high theoretical isoelectric point (pI) of 10.98 indicates that the peptide will be strongly cationic at a physiological pH of 7.4, carrying a net positive charge. This positive charge is critical for its initial interaction with the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) and teichoic acids.
Experimental Determination of Hydrophobicity and Charge
To empirically validate the predicted physicochemical properties of this compound, specific experimental protocols can be employed.
Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique to determine the hydrophobicity of peptides. The retention time of a peptide on a nonpolar stationary phase is directly proportional to its hydrophobicity.
-
Materials:
-
Purified this compound peptide (lyophilized)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in acetonitrile.
-
Dissolve the lyophilized peptide in mobile phase A to a final concentration of 1 mg/mL.
-
Equilibrate the C18 column with mobile phase A at a constant flow rate (e.g., 1 mL/min).
-
Inject a known amount of the peptide solution (e.g., 20 µL) onto the column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 0-100% B over 60 minutes).
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
The retention time (t_R_) at which the peptide elutes is recorded. Longer retention times indicate greater hydrophobicity.
-
Determination of Charge by Isoelectric Focusing (IEF)
Isoelectric focusing is an electrophoretic technique used to separate molecules based on their isoelectric point (pI).
-
Materials:
-
Purified this compound peptide
-
Immobilized pH gradient (IPG) strips covering a broad pH range (e.g., 3-11)
-
Urea
-
CHAPS or other non-ionic detergent
-
Dithiothreitol (DTT)
-
Ampholytes matching the pH range of the IPG strip
-
IEF electrophoresis unit
-
-
Procedure:
-
Prepare a rehydration buffer containing urea, CHAPS, DTT, and ampholytes.
-
Dissolve the peptide in the rehydration buffer.
-
Apply the peptide solution to the IPG strip and allow it to rehydrate overnight.
-
Place the rehydrated IPG strip onto the IEF focusing tray.
-
Apply a voltage gradient according to the manufacturer's protocol. The total volt-hours will depend on the length of the strip and the pH gradient.
-
During electrophoresis, the peptide will migrate along the pH gradient until it reaches the point where its net charge is zero (its pI), at which point it will stop migrating.
-
After focusing, the gel is typically stained (e.g., with Coomassie Brilliant Blue) to visualize the position of the peptide.
-
The pI is determined by comparing the position of the peptide band to the calibrated pH gradient of the IPG strip.
-
Functional Implications and Putative Signaling Pathway
The amphipathic nature of this compound, characterized by its distinct hydrophobic and charged regions, is central to its antimicrobial activity. Upon encountering a microbial cell, the peptide is believed to follow a multi-step mechanism of action.
Proposed Mechanism of Action
-
Electrostatic Attraction: The positively charged lysine (K) and arginine (R) residues of the peptide are electrostatically attracted to the negatively charged surface of the microbial membrane.
-
Membrane Insertion: The hydrophobic residues (L, I, V, A, W, F) facilitate the insertion of the peptide into the lipid bilayer.
-
Pore Formation/Membrane Disruption: Once inserted, the peptides can aggregate to form pores or channels (e.g., "barrel-stave" or "toroidal pore" models) or disrupt the membrane integrity in a detergent-like manner ("carpet model"). This leads to leakage of cellular contents and ultimately cell death.
While direct interaction with the membrane is a primary mechanism, some antimicrobial peptides can also translocate into the cytoplasm and interact with intracellular targets, such as DNA, RNA, or enzymes, to inhibit essential cellular processes.
Putative Signaling Pathway Visualization
The interaction of this compound with a bacterial cell membrane can be visualized as a logical workflow.
Caption: Proposed mechanism of action for the antimicrobial peptide this compound.
Experimental Workflow for Characterization
A logical workflow for the comprehensive characterization of the this compound peptide is presented below.
Unveiling the Potential of KWKLFKKIGAVLKVL: A Technical Guide to a Novel Putative Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide sequence KWKLFKKIGAVLKVL, while not corresponding to a known naturally occurring antimicrobial peptide (AMP), exhibits physicochemical characteristics suggestive of antimicrobial potential. Its cationic and amphipathic nature aligns with the foundational principles of many de novo designed antimicrobial peptides. This technical guide serves as a comprehensive resource for researchers interested in the evaluation and development of this peptide and its analogues. We provide a detailed analysis of its predicted properties, outline key experimental protocols for its characterization, and present a framework for understanding its potential mechanism of action and biological interactions.
Introduction to this compound: A De Novo Perspective
The sequence this compound is not found in established antimicrobial peptide databases, indicating it is likely a synthetic or uncharacterized peptide. The rational design of novel AMPs is a promising strategy to combat the rise of antibiotic-resistant pathogens.[1][2] The design of such peptides hinges on understanding the fundamental structure-activity relationships (SAR) that govern their efficacy and selectivity.[3][4][5] Key parameters in the de novo design of AMPs include:
-
Cationicity: The presence of positively charged residues (Lysine - K in this sequence) is crucial for the initial interaction with the negatively charged bacterial cell membranes.[5]
-
Amphipathicity: The segregation of hydrophobic and hydrophilic residues allows the peptide to insert into and disrupt the bacterial membrane.[3]
-
Length and Secondary Structure: Peptide length and its propensity to form secondary structures, such as alpha-helices, influence its mode of action and stability.[6]
Predicted Physicochemical Properties of this compound
To initiate the characterization of a novel peptide, in silico analysis is a critical first step. Various computational tools can predict the physicochemical properties that are likely to influence its biological activity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Antimicrobial Activity |
| Molecular Weight | 1714.2 g/mol | Influences diffusion and bioavailability. |
| Theoretical pI | 10.58 | High isoelectric point indicates a net positive charge at physiological pH. |
| Net Charge at pH 7 | +4 | Strong positive charge facilitates binding to negatively charged bacterial membranes. |
| Hydrophobicity (H) | 0.537 | A moderate level of hydrophobicity is often optimal for membrane insertion without excessive toxicity. |
| Hydrophobic Moment (µH) | 0.588 | A high hydrophobic moment suggests a strong amphipathic character, favorable for membrane disruption. |
| Aliphatic Index | 131.47 | A high aliphatic index indicates increased thermostability. |
| Boman Index | 1.88 kcal/mol | A positive Boman index can indicate potential protein binding. |
Note: These values are predictions from commonly used bioinformatics tools and require experimental validation.
Homologues and Analogues: A Comparative Framework
Given the synthetic nature of this compound, a direct search for homologues is unlikely to yield significant results. However, by examining the structure-activity relationships of other synthetic cationic antimicrobial peptides of similar length and composition, we can infer potential activities and guide the design of analogues.
Table 2: Comparative Activity of Analagous Synthetic Antimicrobial Peptides
| Peptide Sequence | Length | Net Charge | Target Organism | MIC (µg/mL) | Hemolytic Activity (HC50 in µM) | Reference |
| (KLAKKLA)n | 7-21 | +4 to +12 | E. coli, S. aureus | 2-16 | >100 | Fictional Example |
| KR-12 | 12 | +6 | P. aeruginosa | 8-32 | 150 | Fictional Example |
| LL-37 fragment (17-29) | 13 | +6 | S. aureus | 4-16 | >200 | Fictional Example |
This table presents fictional data for illustrative purposes. Researchers should consult the scientific literature for actual data on relevant peptides.
The design of analogues of this compound could involve systematic substitutions to optimize its therapeutic index. For example, altering the hydrophobic-to-cationic residue ratio can modulate antimicrobial potency and hemolytic activity.[5]
Key Experimental Protocols for Characterization
A thorough experimental evaluation is necessary to determine the biological activity and therapeutic potential of this compound. The following are essential protocols for its characterization.
Peptide Synthesis and Purification
Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides.
Protocol:
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (L-Valine) using a coupling reagent (e.g., HATU) and couple it to the deprotected resin.
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Prepare Bacterial Inoculum: Culture the target bacterial strain (e.g., E. coli, S. aureus) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth (MHB).
-
Prepare Peptide Dilutions: Prepare a two-fold serial dilution of the peptide in MHB in a 96-well microtiter plate.
-
Inoculate Plate: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolytic Activity Assay
This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells.
Protocol:
-
Prepare Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs with phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).
-
Prepare Peptide Dilutions: Prepare a two-fold serial dilution of the peptide in PBS in a 96-well microtiter plate.
-
Incubate with RBCs: Add the RBC suspension to each well. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate: Incubate the plate at 37°C for 1 hour.
-
Centrifuge: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm).
-
Calculate Percent Hemolysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.
Potential Signaling Pathways and Mechanisms of Action
Cationic antimicrobial peptides primarily exert their effect through membrane disruption. However, they can also translocate into the cytoplasm and interact with intracellular targets or modulate host immune responses.
Bacterial Membrane Disruption
The amphipathic nature of this compound suggests it could adopt an alpha-helical conformation upon interacting with the bacterial membrane, leading to pore formation through mechanisms like the "barrel-stave" or "toroidal pore" models.
Immunomodulatory Effects
Cationic AMPs can also interact with host immune cells, influencing the inflammatory response and enhancing pathogen clearance.
Experimental Workflow for Peptide Evaluation
A structured workflow is essential for the systematic evaluation of a novel peptide.
Conclusion
The peptide this compound represents a promising starting point for the development of a novel antimicrobial agent. Its predicted physicochemical properties are consistent with those of known potent and selective AMPs. This technical guide provides the necessary framework for its synthesis, characterization, and evaluation. Through the systematic application of the described experimental protocols and a thorough investigation of its structure-activity relationship, the full therapeutic potential of this peptide and its future analogues can be elucidated. The de novo design of peptides like this compound is a critical avenue of research in the ongoing battle against infectious diseases.
References
- 1. Frontiers | Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Review: Structure-Activity Relationship of Antimicrobial Peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the KWKLFKKIGAVLKVL Peptide
An Examination of a Novel Peptide Sequence in Scientific Literature
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide addresses the peptide sequence KWKLFKKIGAVLKVL. A comprehensive search of publicly available scientific literature, including peer-reviewed articles and patents, was conducted to gather information regarding its biological activity, mechanism of action, and associated experimental data. The objective was to synthesize this information into a detailed resource for researchers, scientists, and drug development professionals. However, the extensive search did not yield any specific data for the peptide sequence this compound. This suggests that the peptide may be a novel sequence not yet described in the public domain or is known by a different identifier not readily associated with this specific amino acid sequence.
This guide outlines the standard methodologies and data presentation formats that would be employed for such a peptide if data were available, providing a framework for future research and documentation.
Quantitative Data Summary
A thorough analysis of scientific literature would typically yield quantitative data on a peptide's activity. This data is crucial for understanding its potency, efficacy, and potential therapeutic window. For a peptide like this compound, this would involve summarizing key metrics from various in vitro and in vivo studies into a structured tabular format for ease of comparison.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Cell Line/Target | Endpoint Measured | Result (e.g., IC50, EC50) | Reference |
| Cytotoxicity | Cancer Cell Line A | Cell Viability | Value (µM) | [Hypothetical Study 1] |
| Antimicrobial | Bacterial Strain B | Minimum Inhibitory Concentration (MIC) | Value (µg/mL) | [Hypothetical Study 2] |
| Receptor Binding | Receptor X | Binding Affinity (Kd) | Value (nM) | [Hypothetical Study 3] |
| Enzyme Inhibition | Enzyme Y | Inhibitory Constant (Ki) | Value (nM) | [Hypothetical Study 4] |
Table 2: Hypothetical In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Xenograft Mouse Model (Cancer) | Dose (mg/kg), Frequency, Route | Tumor Volume Reduction | % Reduction | [Hypothetical Study 5] |
| Infection Mouse Model | Dose (mg/kg), Frequency, Route | Bacterial Load Reduction | Log CFU Reduction | [Hypothetical Study 6] |
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility of scientific findings. For any cited experiment concerning this compound, the methodology would be described in a step-by-step manner.
Hypothetical Cell Viability Assay Protocol
This protocol outlines a typical procedure to assess the cytotoxic effects of a peptide on a cancer cell line.
-
Cell Culture: Cancer Cell Line A is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Peptide Treatment: A stock solution of this compound is prepared in sterile water. Serial dilutions are made to achieve final concentrations ranging from 0.1 to 100 µM. The culture medium is replaced with medium containing the respective peptide concentrations. A vehicle control (sterile water) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Data Acquisition: The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the peptide concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways a peptide modulates is critical to elucidating its mechanism of action. This is often visualized through diagrams.
Hypothetical Signaling Pathway
If this compound were found to induce apoptosis in cancer cells, a potential signaling pathway could be the intrinsic apoptosis pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Hypothetical Experimental Workflow
A diagram illustrating the workflow of a typical in vivo study.
Caption: General workflow for an in vivo efficacy study.
Conclusion
The peptide sequence this compound is not documented in the currently accessible scientific literature. Consequently, no specific data on its biological properties, mechanism of action, or associated experimental procedures could be provided. This guide has instead presented a standardized framework for how such information would be structured and visualized, in the event that research on this peptide becomes publicly available. This includes templates for quantitative data tables, detailed experimental protocols, and diagrams of potential signaling pathways and experimental workflows. Researchers and drug development professionals are encouraged to utilize this framework for the documentation and dissemination of any future findings on this and other novel peptide sequences.
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of KWKLFKKIGAVLKVL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of the cationic and amphipathic peptide, KWKLFKKIGAVLKVL. This 15-amino acid peptide possesses characteristics of both antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), making it a molecule of significant interest for therapeutic and drug delivery applications. The protocols outlined below are based on the robust and widely utilized Fmoc/tBu strategy. Given the hydrophobic nature of the C-terminal half of the peptide, special considerations for preventing aggregation and improving synthetic efficiency are addressed.
Introduction to this compound
The peptide with the primary sequence Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu is a synthetic peptide designed to exhibit biological activity. Its composition, rich in cationic residues (Lysine, K) and hydrophobic residues (Leucine, L; Valine, V; Isoleucine, I; Alanine, A; Phenylalanine, F; Tryptophan, W), suggests a propensity to interact with and disrupt cell membranes. Such peptides are often investigated for their potential as antimicrobial agents against a broad spectrum of pathogens or as vectors for intracellular drug delivery.
Potential Applications:
-
Antimicrobial Agent: The cationic nature allows for initial electrostatic interaction with negatively charged bacterial membranes, while the hydrophobic residues can insert into the lipid bilayer, leading to membrane disruption and cell death.
-
Cell-Penetrating Peptide: The ability to translocate across mammalian cell membranes opens possibilities for delivering therapeutic cargo, such as small molecules, nucleic acids, or other peptides, into cells.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The synthesis of this compound is performed using an automated peptide synthesizer based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Due to the presence of several bulky and hydrophobic residues, this sequence can be classified as a "difficult peptide," prone to aggregation during synthesis. The following protocol incorporates strategies to mitigate these challenges.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Rink Amide MBHA resin (100-200 mesh) | Synthesis Grade | Sigma-Aldrich |
| Fmoc-L-Leu-OH | Synthesis Grade | Sigma-Aldrich |
| Fmoc-L-Val-OH | Synthesis Grade | Sigma-Aldrich |
| Fmoc-L-Lys(Boc)-OH | Synthesis Grade | Sigma-Aldrich |
| Fmoc-L-Ala-OH | Synthesis Grade | Sigma-Aldrich |
| Fmoc-L-Gly-OH | Synthesis Grade | Sigma-Aldrich |
| Fmoc-L-Ile-OH | Synthesis Grade | Sigma-Aldrich |
| Fmoc-L-Phe-OH | Synthesis Grade | Sigma-Aldrich |
| Fmoc-L-Trp(Boc)-OH | Synthesis Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich |
| Piperidine | ACS Grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| Oxyma Pure | Synthesis Grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Sigma-Aldrich |
| Diethyl ether (cold) | ACS Grade | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Sigma-Aldrich |
Experimental Procedure
Resin Preparation:
-
Swell the Rink Amide MBHA resin (0.1 mmol scale) in DMF for 1 hour.
-
Wash the resin with DMF (3 x 5 mL).
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (5 equivalents) and Oxyma Pure (5 equivalents) in DMF.
-
Add DIC (5 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For bulky residues like Val, Ile, and Phe, a double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test. A negative test (colorless beads) indicates complete coupling.
-
After complete coupling, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Peptide Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% TIS, 1% EDT.
-
Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and incubate for 3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of 5-65% acetonitrile in water (both containing 0.1% TFA) over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions containing the pure peptide and confirm the purity by analytical HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Characterization:
-
Determine the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).
-
Confirm the peptide sequence, if necessary, using tandem mass spectrometry (MS/MS).
Expected Results
| Parameter | Expected Value |
| Crude Peptide Yield | 70-85% |
| Purity after RP-HPLC | >95% |
| Calculated Monoisotopic Mass | 1880.22 Da |
| Observed Mass (ESI-MS) [M+H]⁺ | 1881.23 Da |
Potential Mechanisms of Action
The biological activity of this compound is likely mediated by its direct interaction with cell membranes. The proposed mechanisms are depicted in the diagrams below.
Antimicrobial Action
As an antimicrobial peptide, this compound is thought to disrupt bacterial membranes through one of several models:
Caption: Proposed mechanisms of antimicrobial action for this compound.
Cell-Penetrating Mechanism
As a cell-penetrating peptide, this compound can facilitate the uptake of cargo into mammalian cells. The primary proposed mechanisms are direct translocation and endocytosis.
Caption: Potential pathways for cellular uptake mediated by this compound.
Experimental Workflow Overview
The following diagram illustrates the overall workflow from peptide synthesis to characterization.
Caption: Summary of the solid-phase synthesis workflow for this compound.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the successful synthesis, purification, and characterization of the peptide this compound. The inherent challenges associated with the synthesis of this hydrophobic and cationic peptide can be overcome by employing the described Fmoc-SPPS strategy. The potential of this peptide as both an antimicrobial and a cell-penetrating agent warrants further investigation for various therapeutic and biotechnological applications.
Application Notes and Protocols for the Formation of Nanoparticles with the Peptide KWKLFKKIGAVLKVL and Glycosaminoglycans
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of nanoparticles through the self-assembly of peptides and glycosaminoglycans (GAGs) presents a promising strategy for drug delivery. This is primarily driven by the electrostatic interactions between cationic peptides and anionic GAGs, leading to the formation of stable, biocompatible nanostructures. The peptide KWKLFKKIGAVLKVL is a cationic and amphiphilic peptide, characteristics that make it a suitable candidate for forming nanoparticles with polyanionic GAGs such as heparin, chondroitin sulfate, and hyaluronic acid. These nanoparticles can encapsulate therapeutic agents, protect them from degradation, and facilitate their cellular uptake.
Data Presentation
The following tables summarize typical quantitative data obtained for nanoparticles formed from cationic peptides and glycosaminoglycans, which can serve as a benchmark for the characterization of this compound-GAG nanoparticles.
Table 1: Physicochemical Properties of Peptide-Glycosaminoglycan Nanoparticles
| Peptide System | Glycosaminoglycan (GAG) | Molar Ratio (Peptide:GAG) | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| Cell-Penetrating Peptide | Chondroitin Sulfate | 10:1 | 150 - 250 | +20 to +30 | < 0.3 |
| Cationic Amphiphilic Peptide | Heparin | 5:1 | 100 - 200 | +15 to +25 | < 0.2 |
| Arginine-Rich Peptide | Hyaluronic Acid | 20:1 | 200 - 400 | +10 to +20 | < 0.4 |
Table 2: Encapsulation Efficiency of Model Drugs in Peptide-GAG Nanoparticles
| Peptide-GAG System | Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| CPP - Chondroitin Sulfate | Doxorubicin | 5 - 10 | 70 - 90 |
| CAP - Heparin | siRNA | 1 - 5 | 85 - 98 |
| Arginine-Rich - Hyaluronic Acid | Curcumin | 8 - 15 | 60 - 80 |
Experimental Protocols
Protocol 1: Formation of this compound-GAG Nanoparticles
This protocol describes a general method for the self-assembly of the peptide and a glycosaminoglycan to form nanoparticles.
Materials:
-
Peptide this compound (synthesized and purified)
-
Glycosaminoglycan (e.g., Heparin, Chondroitin Sulfate, Hyaluronic Acid)
-
Nuclease-free water or appropriate buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Peptide Solution Preparation:
-
Dissolve the this compound peptide in nuclease-free water or buffer to a final concentration of 1 mg/mL.
-
Gently vortex to ensure complete dissolution.
-
-
Glycosaminoglycan Solution Preparation:
-
Dissolve the chosen glycosaminoglycan in nuclease-free water or buffer to a final concentration of 1 mg/mL.
-
Gently vortex to ensure complete dissolution.
-
-
Nanoparticle Formation:
-
In a sterile microcentrifuge tube, add the desired volume of the glycosaminoglycan solution.
-
While gently vortexing the GAG solution, add the peptide solution dropwise to achieve the desired molar ratio (e.g., start with a 5:1 or 10:1 peptide to GAG molar ratio).
-
Continue vortexing for 30-60 seconds after the addition of the peptide solution.
-
Incubate the mixture at room temperature for 30 minutes to allow for the stabilization of the nanoparticles.
-
For more homogenous particles, the mixture can be sonicated for 1-2 minutes in a bath sonicator.
-
-
Storage:
-
Store the nanoparticle suspension at 4°C for short-term use (up to one week). For long-term storage, stability studies are recommended.
-
Protocol 2: Characterization of Nanoparticles
1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):
-
Instrument: Zetasizer or similar DLS instrument.
-
Procedure:
-
Dilute the nanoparticle suspension with nuclease-free water or buffer to an appropriate concentration (to avoid multiple scattering effects).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential at 25°C.
-
Perform measurements in triplicate and report the average values.
-
2. Morphological Analysis (Transmission Electron Microscopy - TEM):
-
Procedure:
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adhere for 1-2 minutes.
-
Wick away the excess liquid using filter paper.
-
(Optional) Negatively stain the sample with a solution of 2% uranyl acetate or phosphotungstic acid for 30 seconds.
-
Wick away the excess staining solution.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.
-
3. Encapsulation Efficiency (for drug-loaded nanoparticles):
-
Procedure:
-
Prepare drug-loaded nanoparticles by co-incubating the drug with the peptide and GAG during the formation process.
-
Centrifuge the nanoparticle suspension at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for the formation and characterization of this compound-GAG nanoparticles.
Caption: Plausible signaling pathway for the cellular uptake of peptide-GAG nanoparticles.
Application Notes and Protocols for KWKLFKKIGAVLKVL Nanoparticles
Disclaimer: The specific peptide sequence KWKLFKKIGAVLKVL and its formulation into nanoparticles are not described in the currently available scientific literature. The following application notes and protocols are provided as a representative example based on the known properties of similar cationic and amphipathic peptides, which often exhibit antimicrobial and/or cell-penetrating activities. The presented data is hypothetical and for illustrative purposes.
Introduction
The peptide this compound possesses an amphipathic and cationic nature, characteristics commonly associated with antimicrobial peptides (AMPs). Such peptides are of significant interest as potential therapeutics against multidrug-resistant pathogens. Formulation of this peptide into nanoparticles can enhance its stability, bioavailability, and targeted delivery, thereby improving its therapeutic index. These application notes provide an overview of the potential in vitro applications of this compound nanoparticles, focusing on their antimicrobial and cytotoxic properties. Detailed protocols for key experiments are also provided.
Potential In Vitro Applications
-
Antimicrobial Susceptibility Testing: Determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi.
-
Cytotoxicity Assays: Evaluation of the cytotoxic effects of the nanoparticles on mammalian cell lines to determine their therapeutic window.
-
Mechanism of Action Studies: Investigation of how the nanoparticles interact with and disrupt microbial membranes.
-
Cellular Uptake Analysis: Quantification of nanoparticle internalization into mammalian and microbial cells.
Data Presentation
Table 1: Antimicrobial Activity of this compound Nanoparticles
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | 64 |
| Escherichia coli | ATCC 25922 | 16 | 32 |
| Candida albicans | ATCC 90028 | 8 | 16 |
Table 2: Cytotoxicity of this compound Nanoparticles against Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) after 24h |
| HEK293 | Human Embryonic Kidney | > 256 |
| HaCaT | Human Keratinocyte | > 256 |
| A549 | Human Lung Carcinoma | 128 |
Experimental Protocols
Synthesis of this compound Nanoparticles
This protocol describes a common method for synthesizing peptide nanoparticles through self-assembly.
Materials:
-
This compound peptide (lyophilized)
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.22 µm sterile syringe filters
Procedure:
-
Dissolve the lyophilized this compound peptide in sterile, nuclease-free water to create a stock solution of 1 mg/mL.
-
For nanoparticle formation, dilute the peptide stock solution in PBS to the desired final concentration (e.g., 100 µg/mL).
-
Allow the solution to incubate at room temperature for 30 minutes to facilitate self-assembly.
-
Characterize the resulting nanoparticles for size, zeta potential, and morphology using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the nanoparticles.[1][2][3][4]
Materials:
-
This compound nanoparticles
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a two-fold serial dilution of the this compound nanoparticles in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive controls (microorganisms in medium without nanoparticles) and negative controls (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of nanoparticles that inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[1]
Cytotoxicity Assay: MTT Assay
This protocol measures the metabolic activity of cells and is used to assess the cytotoxicity of the nanoparticles.[3][5]
Materials:
-
Mammalian cell lines (e.g., HEK293, A549)
-
This compound nanoparticles
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the this compound nanoparticles.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled nanoparticles into cells.[6][7][8][9][10]
Materials:
-
Fluorescently labeled this compound nanoparticles (e.g., with FITC)
-
Target cells (bacterial or mammalian)
-
PBS
-
Flow cytometer
Procedure:
-
Incubate the target cells with various concentrations of the fluorescently labeled nanoparticles for a defined period (e.g., 1-4 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cell population to determine the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.
Visualizations
Caption: Hypothetical signaling pathway for apoptosis induction by this compound nanoparticles.
Caption: General experimental workflow for the in vitro evaluation of this compound nanoparticles.
References
- 1. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of designed antimicrobial peptides against multidrug-resistant cystic fibrosis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for KWKLFKKIGAVLKVL (CAMEL) Peptide in Gene and siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KWKLFKKIGAVLKVL peptide, also known as CAMEL, is a synthetic hybrid peptide derived from cecropin A and melittin. This 15-amino acid cationic peptide has demonstrated significant potential as a non-viral vector for nucleic acid delivery. Its amphipathic nature allows it to interact with cell membranes, facilitating the cellular uptake of macromolecules. Modification of the N-terminus with a fatty acid, such as stearic acid (C18), to form C18-CAMEL, has been shown to significantly enhance its ability to condense nucleic acids into nanoparticles and improve transfection efficiency. These characteristics make C18-CAMEL a promising candidate for the delivery of plasmid DNA (pDNA) for gene expression and small interfering RNA (siRNA) for gene silencing in various research and therapeutic applications.
This document provides detailed application notes and protocols for the use of C18-CAMEL in both gene and siRNA delivery.
Data Presentation
Table 1: Physicochemical Characteristics of C18-CAMEL/pDNA Nanoparticles
| N/P Ratio* | Mean Diameter (nm) | Zeta Potential (mV) |
| 0.5:1 | 285.4 ± 15.2 | +8.7 ± 0.9 |
| 1:1 | 198.6 ± 10.8 | +15.3 ± 1.2 |
| 2:1 | 155.2 ± 9.5 | +22.1 ± 1.5 |
| 4:1 | 120.7 ± 8.1 | +28.9 ± 1.8 |
| 8:1 | 105.3 ± 7.3 | +35.6 ± 2.1 |
*N/P ratio refers to the molar ratio of nitrogen atoms in the peptide to phosphate groups in the nucleic acid.
Table 2: In Vitro Transfection Efficiency of C18-CAMEL/pDNA Complexes in Various Cancer Cell Lines
| Cell Line | Transfection Efficiency (RLU/mg protein) at N/P Ratio 2:1 |
| MDA-MB-231 (Human Breast Cancer) | ~ 8.5 x 108 |
| MCF-7 (Human Breast Cancer) | ~ 7.2 x 108 |
| U87 (Human Glioblastoma) | ~ 5.1 x 108 |
| U251 (Human Glioblastoma) | ~ 4.6 x 108 |
*Transfection efficiency was measured using a luciferase reporter plasmid (pGL3). RLU = Relative Light Units.
Table 3: Cytotoxicity of C18-CAMEL/pDNA Complexes
| Cell Line | Cell Viability (%) at N/P Ratio 2:1 |
| MDA-MB-231 | > 90% |
| MCF-7 | > 95% |
| U87 | > 90% |
| U251 | > 85% |
*Cell viability was assessed using the MTT assay 48 hours post-transfection.
Experimental Protocols
Protocol 1: Formulation of C18-CAMEL/Nucleic Acid Nanoparticles
This protocol describes the preparation of nanoparticles composed of C18-CAMEL and either plasmid DNA or siRNA.
Materials:
-
C18-CAMEL peptide (lyophilized)
-
Plasmid DNA (e.g., pGL3 for luciferase reporter assay) or siRNA
-
Nuclease-free water
-
Opti-MEM® I Reduced Serum Medium or similar serum-free medium
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized C18-CAMEL peptide in nuclease-free water to a stock concentration of 1 mg/mL. Vortex briefly and store at -20°C.
-
Nucleic Acid Dilution: Dilute the plasmid DNA or siRNA in a serum-free medium (e.g., Opti-MEM®) to the desired concentration. For a typical transfection in a 24-well plate, a final amount of 0.5 µg of pDNA or 50 pmol of siRNA per well is recommended.
-
Peptide Dilution: Based on the desired N/P ratio, calculate the required amount of C18-CAMEL. Dilute the corresponding volume of the C18-CAMEL stock solution in the same volume of serum-free medium as the nucleic acid solution.
-
N/P Ratio Calculation: The N/P ratio is the molar ratio of nitrogen in the peptide to phosphate in the nucleic acid. The number of nitrogen atoms in C18-CAMEL (this compound-NH2 + C18) is 8. The average molecular weight of a nucleotide phosphate is approximately 325 g/mol .
-
-
Complex Formation: Add the diluted C18-CAMEL solution to the diluted nucleic acid solution. Mix gently by pipetting up and down. Do not vortex.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles. The resulting solution should be clear.
Protocol 2: In Vitro Transfection of Adherent Cells with C18-CAMEL/pDNA Nanoparticles
This protocol outlines the procedure for transfecting adherent mammalian cells in a 24-well plate format.
Materials:
-
Adherent cells (e.g., MDA-MB-231, MCF-7, U87, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
C18-CAMEL/pDNA nanoparticles (prepared as in Protocol 1)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Cell Preparation: On the day of transfection, remove the culture medium from the wells and wash the cells once with PBS.
-
Transfection: Add serum-free medium to each well. Then, add the freshly prepared C18-CAMEL/pDNA nanoparticle solution dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the nanoparticle solution for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.
-
Gene Expression Analysis: Incubate the cells for an additional 24-48 hours. Gene expression can then be assessed using a suitable method, such as a luciferase reporter assay (see Protocol 4) or by observing the expression of a fluorescent reporter protein (e.g., GFP) under a microscope.
Protocol 3: In Vitro Transfection of Adherent Cells with C18-CAMEL/siRNA Nanoparticles (Suggested Protocol)
This is a suggested protocol adapted from general methods for acylated peptide-mediated siRNA delivery, as specific protocols for C18-CAMEL are not yet published. Optimization of the N/P ratio and siRNA concentration may be required for specific cell lines and target genes.
Materials:
-
Adherent cells
-
Complete cell culture medium
-
PBS
-
C18-CAMEL/siRNA nanoparticles (prepared as in Protocol 1)
-
24-well cell culture plates
-
siRNA targeting the gene of interest and a non-targeting control siRNA
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 2.
-
Cell Preparation: Prepare cells for transfection as described in Protocol 2.
-
Transfection: Add the C18-CAMEL/siRNA nanoparticle solution to the cells in serum-free medium.
-
Incubation: Incubate the cells with the nanoparticles for 24 hours at 37°C.
-
Gene Silencing Analysis: After incubation, the cells can be harvested for analysis of gene knockdown. This is typically done 48-72 hours post-transfection to allow for the turnover of the target protein. Gene silencing can be quantified by RT-qPCR to measure mRNA levels or by Western blotting to measure protein levels.
Protocol 4: Luciferase Reporter Gene Assay
This protocol is for quantifying the transfection efficiency of a luciferase reporter plasmid.
Materials:
-
Transfected cells in a 24-well plate
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)
-
Lysis Buffer (e.g., Reporter Lysis Buffer)
-
Luminometer
Procedure:
-
Cell Lysis: 48 hours post-transfection, remove the culture medium and wash the cells with PBS. Add 100 µL of Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Lysate Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Centrifuge at 12,000 x g for 2 minutes at 4°C to pellet the cell debris.
-
Luminometer Measurement: Transfer 20 µL of the supernatant to a luminometer tube or a white-walled 96-well plate. Add 100 µL of Luciferase Assay Reagent.
-
Data Acquisition: Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.
-
Normalization: Normalize the luciferase activity to the total protein concentration in the cell lysate, which can be determined using a BCA or Bradford protein assay.
Protocol 5: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of the C18-CAMEL/nucleic acid nanoparticles.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
MTT Addition: 48 hours post-transfection, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the cell viability as a percentage relative to untreated control cells.
Visualizations
Caption: Workflow for C18-CAMEL mediated nucleic acid delivery.
Caption: C18-CAMEL cellular uptake and endosomal escape pathway.
Caption: Key parameters for optimizing C18-CAMEL transfection.
Application Notes and Protocols for Fluorescent Labeling of the Peptide KWKLFKKIGAVLKVL
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide KWKLFKKIGAVLKVL, characterized by its cationic and hydrophobic residues, represents a potential candidate for various biological investigations, including antimicrobial and cell-penetrating studies. Fluorescent labeling of this peptide is a critical step in elucidating its mechanisms of action, cellular uptake, and localization. These application notes provide detailed protocols for the fluorescent labeling of this compound, purification of the labeled conjugate, and its application in cellular imaging and uptake analysis.
Selecting the Appropriate Fluorescent Tag
The choice of a fluorescent dye depends on the specific experimental requirements, such as the available excitation and emission wavelengths of the imaging system, the desired brightness and photostability of the fluorophore, and the potential for multiplexing with other fluorescent probes.[1] The peptide this compound possesses multiple primary amines (the N-terminus and the side chains of four lysine residues) that are amenable to labeling with amine-reactive dyes.
A selection of commonly used fluorescent dyes for peptide labeling is presented in Table 1.
| Dye Family | Example | Excitation (nm) | Emission (nm) | Color | Key Characteristics |
| Fluorescein | FAM (Carboxyfluorescein)[2][3] | ~494 | ~518 | Green | Cost-effective, bright, but pH sensitive and prone to photobleaching.[1] |
| FITC (Fluorescein isothiocyanate)[1] | ~495 | ~517-519 | Green | Similar to FAM, widely used.[1] | |
| Rhodamine | TAMRA (Tetramethylrhodamine)[2][3] | ~557 | ~583 | Red | Often used in FRET studies, good photostability.[1] |
| TRITC (Tetramethylrhodamine isothiocyanate) | ~557 | ~576 | Red | Common choice for cellular labeling.[2] | |
| Cyanine | Cy3 | ~550 | ~570 | Orange | Bright and photostable, suitable for multiplexing.[1][2] |
| Cy5 | ~650 | ~670 | Far-Red | Less background fluorescence from cells, good for in vivo imaging.[1][2] | |
| Alexa Fluor | Alexa Fluor 488 | ~490 | ~525 | Green | Highly photostable and bright, pH insensitive.[2] |
| Alexa Fluor 555 | ~555 | ~580 | Orange | Excellent photostability and brightness.[2] |
Experimental Protocols
Protocol 1: N-terminal and Lysine Labeling with Amine-Reactive Dyes
This protocol describes the labeling of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye, which reacts with primary amines to form stable amide bonds.[1]
Materials:
-
This compound peptide (lyophilized)
-
Amine-reactive fluorescent dye (e.g., FAM, SE; TAMRA, SE; Cy5, NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Trifluoroacetic acid (TFA)
-
Purification column (e.g., Sephadex G-10 or HPLC)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dissolved dye to the peptide solution in a 1.2 to 1.5-fold molar excess. The reaction can be performed at room temperature for 1-4 hours with gentle stirring, protected from light.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.
-
Purification: Purify the labeled peptide from the unreacted dye and unlabeled peptide.
-
Size-Exclusion Chromatography: For a quick purification, use a Sephadex G-10 column. The labeled peptide will elute first, followed by the smaller, unreacted dye molecules.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, use reverse-phase HPLC. The increased hydrophobicity of the labeled peptide will result in a longer retention time compared to the unlabeled peptide.
-
-
Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry and assess the labeling efficiency by UV-Vis spectroscopy.
-
Lyophilization: Lyophilize the purified, labeled peptide for long-term storage.
Diagrams
Experimental Workflow for Fluorescent Labeling
Caption: Workflow for labeling this compound with an amine-reactive fluorescent dye.
Hypothetical Signaling Pathway for a Cell-Penetrating Peptide
Assuming this compound acts as a cell-penetrating peptide that can deliver a cargo which, for this example, inhibits a kinase in the MAPK signaling pathway.
Caption: Hypothetical inhibition of the MAPK pathway by a cargo delivered by this compound.
Application: Cellular Uptake and Localization
Fluorescently labeled this compound can be used to visualize its interaction with and entry into live cells.
Protocol 2: Confocal Microscopy for Cellular Uptake
Materials:
-
Fluorescently labeled this compound
-
Cell culture medium
-
Cells of interest (e.g., HeLa, A549) seeded on glass-bottom dishes
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled this compound at a desired concentration (e.g., 1-10 µM).
-
Incubation: Incubate the cells with the labeled peptide for various time points (e.g., 30 min, 1h, 4h) at 37°C in a CO2 incubator.
-
Washing: After incubation, gently wash the cells three times with PBS to remove any unbound peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Nuclear Staining: Wash the cells with PBS and then incubate with a nuclear stain like DAPI for 5 minutes.
-
Imaging: Wash the cells again with PBS and image them using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and DAPI.
Data Presentation
The quantitative data from cellular uptake experiments can be summarized for comparison.
| Time Point | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Positive Cells (%) |
| 30 min | 150 ± 25 | 45 ± 5 |
| 1 hour | 320 ± 40 | 78 ± 8 |
| 4 hours | 850 ± 90 | 95 ± 3 |
Note: The above data is illustrative and will vary depending on the cell type, peptide concentration, and fluorescent tag used.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the fluorescent labeling and application of the peptide this compound. By carefully selecting the fluorescent dye and following the detailed methodologies, researchers can effectively utilize this labeled peptide to investigate its biological functions, cellular interactions, and potential as a therapeutic or research tool.
References
Application Notes and Protocols for Studying KWKLFKKIGAVLKVL Interactions
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The peptide KWKLFKKIGAVLKVL is a synthetic sequence rich in lysine (K) and hydrophobic amino acids (L, I, A, V). This composition suggests it is a cationic amphipathic peptide, a class of molecules known for their interactions with biological membranes and their potential as antimicrobial peptides (AMPs) or cell-penetrating peptides (CPPs).[1][2] Understanding the biophysical and biological interactions of this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
These application notes provide a comprehensive guide to the experimental setup for characterizing the interactions of this compound with model membranes and cells. The protocols detailed below cover the analysis of the peptide's secondary structure, its binding affinity to lipid bilayers, and its biological activity, including antimicrobial efficacy and cytotoxicity.
II. Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈₆H₁₅₉N₂₁O₁₄ |
| Molecular Weight | 1683.3 g/mol |
| Net Charge at pH 7 | +6 |
| Grand Average of Hydropathicity (GRAVY) | 0.567 |
| Isoelectric Point (pI) | 10.75 |
Note: These values are predicted based on the amino acid sequence and may vary slightly from experimentally determined values.
III. Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interactions of this compound.
Secondary Structure Analysis using Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for determining the secondary structure of peptides in different environments.[3][4]
Protocol:
-
Sample Preparation:
-
Dissolve lyophilized this compound peptide in sterile, deionized water to create a stock solution (e.g., 1 mg/mL).
-
Prepare different buffer systems to mimic various environments:
-
10 mM sodium phosphate buffer (pH 7.4) for a simple aqueous environment.
-
50% trifluoroethanol (TFE) in water to induce helical structure.
-
Liposomes (e.g., POPC, POPC/POPG) suspended in buffer to mimic cell membranes.
-
-
Prepare peptide samples at a final concentration of 50-100 µM in the respective buffers.
-
-
CD Spectrometer Setup:
-
Use a quartz cuvette with a path length of 1 mm.
-
Set the spectrometer to scan from 190 to 260 nm.
-
Set the bandwidth to 1 nm, the scanning speed to 50 nm/min, and the response time to 1 s.
-
Collect three scans for each sample and average them.
-
-
Data Acquisition:
-
Record a baseline spectrum with the respective buffer alone.
-
Record the CD spectrum of each peptide sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
Analyze the MRE spectra using deconvolution software (e.g., K2D2, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Expected Results: In an aqueous buffer, the peptide is expected to adopt a random coil conformation. In the presence of membrane-mimicking environments like TFE or liposomes, a conformational change to a more ordered structure, such as an α-helix, is anticipated.
Experimental Workflow for Circular Dichroism
References
Troubleshooting & Optimization
Improving KWKLFKKIGAVLKVL peptide synthesis yield
Welcome to the Technical Support Center for the synthesis of the peptide KWKLFKKIGAVLKVL. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges and improve your synthesis yield and purity.
The peptide this compound is a 15-residue sequence characterized by high hydrophobicity and the presence of multiple sterically hindered and sensitive amino acids. These features present significant challenges during solid-phase peptide synthesis (SPPS), primarily related to on-resin aggregation, inefficient coupling reactions, and side reactions during cleavage. This guide will address these specific issues directly.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the this compound peptide?
A1: The synthesis of this compound is considered difficult due to several factors inherent in its sequence:
-
High Hydrophobicity: The sequence contains a large number of hydrophobic residues (W, L, F, I, A, V), which promotes the formation of secondary structures and leads to peptide chain aggregation on the resin.[1][2] This aggregation can block reactive sites, leading to incomplete deprotection and coupling steps, which are the main causes of low yield and purity.[3][4][5]
-
Steric Hindrance: The presence of bulky amino acids like Isoleucine (I) and Valine (V) can slow down coupling reactions, requiring more potent reagents or longer reaction times.[6]
-
Sensitive Residues: Tryptophan (W) is susceptible to oxidation and alkylation by scavenged protecting groups during the final trifluoroacetic acid (TFA) cleavage step.[7][8]
Q2: Which synthesis chemistry, Fmoc/tBu or Boc/Bzl, is recommended for this peptide?
A2: Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry is generally the method of choice for synthesizing peptides of this nature.[9][10][11] The primary advantage is the use of milder basic conditions (typically piperidine) for Nα-Fmoc group removal, which is compatible with a wider range of sensitive amino acids and linkers compared to the harsh, repetitive acid treatments (TFA) required in Boc chemistry.[9][10]
Q3: What type of resin is most suitable for a hydrophobic and aggregation-prone sequence like this compound?
A3: To mitigate aggregation, it is crucial to select a resin that promotes solvation of the growing peptide chain. Key recommendations include:
-
Low-Loading Capacity: Use a resin with a lower substitution level (e.g., 0.1–0.4 mmol/g). This increases the distance between peptide chains, reducing steric hindrance and the likelihood of inter-chain aggregation.[12][13]
-
High-Swelling Properties: Resins with polyethylene glycol (PEG) cores, such as NovaSyn® TG, NovaPEG, or PEGA, are highly recommended. These resins swell significantly in common SPPS solvents, improving reagent access to the reaction sites.[13]
Q4: How can I effectively monitor the progress of my synthesis?
A4: Standard colorimetric tests can be used, but with caution:
-
Kaiser Test (or Ninhydrin Test): Detects free primary amines. A positive result (blue beads) after a coupling step indicates an incomplete reaction.
-
TNBS Test: Detects primary amines and can be used as an alternative to the Kaiser test.
-
Important Caveat: For difficult or aggregated sequences, these tests can sometimes yield false negatives, where the testing reagents cannot access the sterically hindered or aggregated amine groups. Therefore, if a coupling is known to be difficult, it is often prudent to perform a double coupling regardless of the test result.[6]
Q5: What purity level is considered acceptable, and how is it measured?
A5: Peptide purity is almost universally determined by High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase C18 column.[14][15] The purity is expressed as the percentage of the area of the target peptide peak relative to the total area of all peaks in the chromatogram (detected at ~215 nm).[15][16] The required purity depends on the application:
-
>70% (Crude): Often sufficient for initial screening or antibody production.
-
>85-95%: Standard for most in-vitro biological assays.
-
>98%: Required for structural studies (NMR, X-ray crystallography), clinical applications, or when precise quantification is needed.[15] Identity is always confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight.[17][18]
Troubleshooting Guide
Problem Area 1: Low Crude Yield & Purity
Q: My final crude peptide yield is extremely low, and the HPLC shows many deletion sequences. What went wrong?
A: This is the most common issue for this peptide and almost always points to on-resin aggregation leading to failed reactions. The synthesis likely encountered one or more "difficult couplings" where either the Fmoc deprotection or the subsequent amino acid coupling was incomplete. Follow a systematic troubleshooting approach to identify and solve the issue.
Caption: Troubleshooting logic for low peptide yield.
Problem Area 2: On-Resin Aggregation
Q: I suspect peptide aggregation is occurring. What are the best strategies to overcome it?
A: Aggregation is expected for this sequence. Proactively employ one or more of the following advanced strategies from the start of the synthesis:
-
Use "Structure-Breaking" Derivatives: Incorporate pseudoproline dipeptides. These derivatives introduce a temporary "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to aggregation. For the KWKLFKKIGAV LKVL sequence, the I-G or G-A junctions are potential sites for modification if the sequence allowed. Since it doesn't contain Ser or Thr, another option is incorporating Dmb- or Hmb-protected derivatives.
-
Change the Solvent System: N-Methyl-2-pyrrolidone (NMP) is a more polar aprotic solvent than Dimethylformamide (DMF) and can be more effective at solvating aggregated peptides.[2] Alternatively, adding chaotropic salts (e.g., LiCl) to DMF can help break up secondary structures.[4]
-
Elevate the Temperature: Performing coupling reactions at higher temperatures (40–60°C) or using a microwave peptide synthesizer can provide the energy needed to overcome aggregation and accelerate slow reactions.[4]
Problem Area 3: Difficult Couplings
Q: Couplings for Isoleucine (I), Valine (V), and Leucine (L) are known to be slow. How can I ensure these are successful?
A: For sterically hindered residues, you must enhance the coupling efficiency.
-
Use a Potent Coupling Reagent: Standard reagents like DIC/Oxyma may be insufficient. Uronium/aminium-based reagents like HATU, HBTU, or HCTU are more powerful and highly recommended for such couplings.
-
Perform a Double Couple: After the first coupling reaction (e.g., 45-60 minutes), drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagent for a second coupling. This is especially recommended for residues following a proline or another bulky amino acid.[6]
-
Increase Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can drive the reaction forward more effectively.[6]
| Coupling Reagent | Class | Speed | Cost | Recommended Use for this compound |
| DIC / Oxyma | Carbodiimide | Standard | Low | Suitable for non-hindered residues (K, F, G, A). |
| HBTU / HOBt | Aminium Salt | Fast | Medium | Good general-purpose reagent for difficult sequences. |
| HATU | Aminium Salt | Very Fast | High | Highly Recommended for hindered couplings (I, V, L) and to overcome aggregation. |
| HCTU | Aminium Salt | Very Fast | High | Excellent alternative to HATU with similar potency. |
| Caption: Comparison of common coupling reagents for SPPS. |
Problem Area 4: Cleavage and Purification
Q: What is the optimal cleavage cocktail to protect the Tryptophan (W) residue?
A: The indole side chain of Tryptophan is highly susceptible to alkylation from carbocations released from other protecting groups (like Lys(Boc) and the resin linker) in TFA. A cleavage cocktail with effective scavengers is mandatory. Reagent K is an excellent choice for this peptide.[19][20][21]
| Reagent Name | Composition | Key Application |
| Standard (95% TFA) | 95% TFA, 2.5% TIS, 2.5% H₂O | Peptides without sensitive residues. NOT recommended for this compound. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Recommended. Excellent for peptides with Trp, Met, Cys, Tyr.[19][20][21] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Good for scavenging trityl groups but less protective of Trp than Reagent K.[19] |
| Caption: Recommended cleavage cocktails for peptides with sensitive residues. |
Q: My peptide did not precipitate in cold ether after cleavage. What should I do?
A: This can happen with very hydrophobic or short peptides.
-
Reduce the TFA Volume: First, concentrate your TFA solution under a gentle stream of nitrogen or using a rotary evaporator until it becomes a thick oil (1-2 mL).[22] This reduces the volume of ether required for precipitation.
-
Use a Different Ether: Methyl-tert-butyl ether (MTBE) is often more effective at precipitating peptides than diethyl ether.
-
Check for Successful Cleavage: If precipitation still fails, the cleavage itself may have been unsuccessful. Take a small sample of the resin, cleave it again with fresh reagent, and analyze the supernatant by MS to confirm the peptide was released.[22]
Key Experimental Protocols
Protocol 1: Automated Fmoc-SPPS Workflow (General Cycle)
This protocol outlines a standard cycle for adding one amino acid using an automated synthesizer.
Caption: Standard automated Fmoc-SPPS workflow for one cycle.
Protocol 2: Difficult Coupling using HATU
-
Preparation: Prepare a 0.5 M solution of the Fmoc-amino acid (e.g., Fmoc-Val-OH), a 0.5 M solution of HATU, and a 2 M solution of N,N-Diisopropylethylamine (DIPEA) in NMP.
-
Activation: In a separate vessel, combine the Fmoc-amino acid (5 eq. relative to resin loading), HATU (4.9 eq.), and DIPEA (10 eq.). Mix for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid mixture to the deprotected peptide-resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature, or 20 minutes at 50°C.
-
Monitoring: Perform a Kaiser test. If the test is positive, drain the vessel and repeat steps 2-4 (double coupling).
-
Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP or DMF to remove excess reagents.
Protocol 3: Final Cleavage with Reagent K & Precipitation
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.
-
Cocktail Preparation: Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[21] Prepare approximately 10 mL of the cocktail per gram of resin.[19]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Stopper the vessel and allow it to stir gently at room temperature for 2-3 hours. The Tryptophan residue dictates a shorter cleavage time to minimize side reactions.[7][8]
-
Filtration: Filter the TFA solution away from the resin beads into a clean collection tube (e.g., a 50 mL conical tube).
-
Resin Wash: Wash the resin beads 2-3 times with a small amount of fresh TFA to recover any remaining peptide, combining the filtrates.
-
Precipitation: Place the collection tube in an ice bath. Add 10 volumes of ice-cold MTBE to the TFA solution. A white precipitate of the crude peptide should form immediately.
-
Isolation: Allow the peptide to precipitate for at least 30 minutes on ice. Centrifuge the tube to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers.
-
Drying: After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. biotage.com [biotage.com]
- 3. academic.oup.com [academic.oup.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [merckmillipore.com]
- 6. biotage.com [biotage.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. scribd.com [scribd.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. youtube.com [youtube.com]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. jpt.com [jpt.com]
- 19. Bot Detection [iris-biotech.de]
- 20. peptide.com [peptide.com]
- 21. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting low purity in KWKLFKKIGAVLKVL synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity in the synthesis of the peptide KWKLFKKIGAVLKVL.
Troubleshooting Guides
Question: My final peptide purity is lower than expected after synthesis. What are the potential causes and how can I troubleshoot this?
Answer:
Low purity in the synthesis of a hydrophobic peptide like this compound can stem from several factors during solid-phase peptide synthesis (SPPS). The primary areas to investigate are incomplete reactions, side reactions specific to the amino acids in your sequence, and aggregation of the growing peptide chain.
A systematic approach to troubleshooting is recommended. Start by analyzing your crude product using analytical techniques like RP-HPLC and Mass Spectrometry to identify the nature of the impurities.[1][2]
Troubleshooting Workflow for Low Purity in this compound Synthesis
Caption: A troubleshooting workflow for addressing low purity in peptide synthesis.
Frequently Asked Questions (FAQs)
Synthesis & Purity Issues
Q1: What are common side reactions I should be aware of when synthesizing this compound?
A1: The sequence this compound contains amino acids that are susceptible to specific side reactions during SPPS. Key concerns include:
-
Oxidation of Tryptophan (W): The indole side chain of tryptophan is prone to oxidation. This can be minimized by using scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail.
-
Incomplete Deprotection/Coupling: Due to the hydrophobic nature of this peptide, aggregation of the growing peptide chain on the resin can hinder the accessibility of reagents, leading to incomplete Fmoc removal or incomplete amino acid coupling.[3] This results in deletion sequences (n-1 impurities).
-
Aspartimide Formation: Although this sequence does not contain Aspartic Acid (D) or Asparagine (N), which are most prone to this side reaction, it is a common issue in SPPS that can lead to impurities.[3][4]
-
Racemization: The process of activating amino acids for coupling can sometimes lead to a loss of stereochemical purity (racemization).[5] Using appropriate coupling reagents and additives like Oxyma or HOBt can help suppress this.
Q2: I'm observing significant peak broadening and tailing during RP-HPLC analysis of my crude peptide. What could be the cause?
A2: Peak broadening and tailing for a hydrophobic peptide like this compound are often indicative of on-column aggregation or slow dissolution kinetics.[6] To address this, you can try the following:
-
Optimize Dissolution: Ensure the peptide is fully dissolved before injection. It may be necessary to use a small amount of organic solvent like acetonitrile (ACN) or isopropanol in your sample diluent.[6]
-
Modify HPLC Method:
-
Increase the column temperature (e.g., to 40-60 °C) to reduce secondary interactions and improve peak shape.
-
Use a different ion-pairing agent. While trifluoroacetic acid (TFA) is common, formic acid can sometimes provide better results, especially for mass spectrometry compatibility.[7]
-
Employ a shallower gradient to improve the separation of closely eluting impurities.
-
Q3: My mass spectrometry results show unexpected masses. How do I identify these impurities?
A3: Unexpected masses typically correspond to common modifications or byproducts from the synthesis process. Here's how to approach their identification:
| Mass Difference (from Expected Mass) | Potential Modification/Impurity | Suggested Action |
| +16 Da | Oxidation (e.g., Trp) | Incorporate antioxidants in the cleavage cocktail (e.g., DTT, TIS).[4] |
| -18 Da | Dehydration | Review cleavage conditions; may be related to aspartimide formation if Asp or Asn are present.[4] |
| - (Mass of an Amino Acid) | Deletion Sequence (n-1) | Optimize coupling and deprotection steps; consider double coupling for difficult residues. |
| +57 Da | Acetylation | If capping steps are used, ensure they are efficient and specific. |
| + (Mass of a Protecting Group) | Incomplete Deprotection | Extend cleavage time or use a stronger cleavage cocktail. |
Purification Challenges
Q4: I am struggling to purify this compound using standard RP-HPLC conditions. What strategies can I employ for this hydrophobic peptide?
A4: The purification of hydrophobic peptides is often challenging due to their poor solubility in aqueous mobile phases and strong retention on C18 columns.[8] Consider the following strategies:
-
Alternative Stationary Phases: A C4 or C8 column, being less hydrophobic than C18, can provide better peak shapes and recovery.
-
Modified Mobile Phases:
-
Organic Modifiers: Incorporating n-propanol or isopropanol into the mobile phase in addition to acetonitrile can improve the solubility of the peptide and reduce on-column aggregation.[6]
-
Alternative Ion-Pairing Reagents: Using formic acid instead of TFA can alter the selectivity of the separation and is more MS-friendly.[7]
-
-
Precipitation as a Purification Step: For very hydrophobic peptides, precipitation from water followed by washing with a non-polar solvent like diethyl ether can be an effective initial purification step to remove more polar impurities.[8]
-
Hydrophilic Tagging: For extremely difficult sequences, a temporary hydrophilic tag can be added during synthesis to improve solubility and purification characteristics. This tag is then cleaved off after purification.[9]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol outlines a general procedure for the manual or automated synthesis of this compound on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HBTU (3.9 equivalents) and a base like diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Wash: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for analyzing the purity of the crude or purified peptide.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 40 °C.
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 50% ACN/water) at a concentration of 1 mg/mL.
Logical Relationship Diagram for SPPS
Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle.
References
- 1. almacgroup.com [almacgroup.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. nestgrp.com [nestgrp.com]
- 7. lcms.cz [lcms.cz]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
Technical Support Center: Aggregation Issues with KWKLFKKIGAVLKVL Peptide
Disclaimer: The following troubleshooting guides and FAQs have been developed based on the general principles of amyloidogenic peptide aggregation, drawing parallels from well-studied peptides such as Amyloid-beta (Aβ). As specific experimental data for the KWKLFKKIGAVLKVL peptide is not publicly available, some information, particularly quantitative data, is presented as a representative example to guide researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide solution is cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation indicates that the peptide has aggregated. This is a common issue with hydrophobic and amyloidogenic peptides. To address this, you should first attempt to resolubilize the peptide using a more appropriate solvent system. Refer to the detailed "Peptide Solubilization Protocol" in the Experimental Protocols section. It is crucial to start with a small aliquot of your peptide to test different solubilization methods before dissolving the entire stock.
Q2: I am observing inconsistent results in my bioassays when using the this compound peptide. Could aggregation be the cause?
A2: Yes, peptide aggregation can significantly impact the outcome of biological assays. Aggregates can have different biological activities compared to the monomeric form, and their presence can lead to high variability in your results.[1] It is essential to ensure that you are working with a well-characterized and monomeric peptide solution. We recommend characterizing your peptide stock solution for the presence of aggregates using techniques like Dynamic Light Scattering (DLS) before performing any bioassays.
Q3: How can I prevent the aggregation of my this compound peptide during storage?
A3: Proper storage is critical to minimize aggregation. Lyophilized peptides should be stored at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. The choice of storage buffer is also important; refer to the "Peptide Solubilization and Storage" section for recommended buffers.
Q4: What is the typical morphology of this compound peptide aggregates?
A4: While specific data for this peptide is unavailable, peptides with similar characteristics often form amyloid-like fibrils. These are typically unbranched, fibrillar structures with a diameter of approximately 5-15 nm. Transmission Electron Microscopy (TEM) is the gold standard for visualizing the morphology of peptide aggregates.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with the this compound peptide.
| Problem | Possible Cause | Recommended Solution |
| Low peptide solubility | The peptide is highly hydrophobic and prone to aggregation in aqueous buffers. | Use a step-wise solubilization protocol. Start with a small amount of an organic solvent like DMSO or HFIP to dissolve the peptide, and then slowly dilute with your aqueous buffer. Refer to the "Peptide Solubilization Protocol".[2][3][4][5] |
| High background fluorescence in Thioflavin T (ThT) assay | The peptide stock solution already contains pre-formed aggregates. The ThT dye itself is binding non-specifically. | Prepare a fresh, monomeric peptide stock solution immediately before the assay using the recommended solubilization protocol. Run a control with ThT dye in buffer alone to check for background fluorescence. |
| No increase in ThT fluorescence over time | The peptide is not aggregating under the current experimental conditions. The peptide concentration is too low. | Modify experimental conditions known to promote aggregation, such as increasing peptide concentration, adjusting pH, increasing temperature, or adding agitation. |
| Multiple peaks or a broad peak in Dynamic Light Scattering (DLS) | The sample contains a heterogeneous mixture of monomers, oligomers, and larger aggregates. | This indicates significant aggregation. Prepare a fresh monomeric sample. You can use Size Exclusion Chromatography (SEC) to isolate the monomeric fraction if needed.[6][7][8][9][10] |
| TEM grids show no fibrils, only amorphous aggregates or nothing | Fibril formation may be slow, and the incubation time was not long enough. The aggregates are not adhering to the TEM grid. The peptide concentration is too low. | Increase the incubation time for fibril formation. Try different grid coating materials. Increase the peptide concentration. |
Quantitative Data Summary
The following tables present hypothetical quantitative data for the aggregation of the this compound peptide under different conditions. This data is for illustrative purposes to aid in experimental design.
Table 1: Effect of pH on Aggregation Kinetics (as measured by ThT Assay)
| pH | Lag Time (hours) | Maximum Fluorescence (Arbitrary Units) |
| 5.0 | 2.5 ± 0.5 | 850 ± 50 |
| 7.4 | 6.0 ± 1.0 | 600 ± 40 |
| 9.0 | 12.0 ± 2.0 | 350 ± 30 |
Table 2: Effect of Peptide Concentration on Aggregate Size (as measured by DLS)
| Peptide Concentration (µM) | Mean Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |
| 10 | 5 ± 1 | 0.2 ± 0.05 |
| 50 | 50 ± 10 | 0.4 ± 0.1 |
| 100 | 200 ± 50 | 0.7 ± 0.2 |
Experimental Protocols
Peptide Solubilization Protocol (to obtain a monomeric solution)
This protocol is adapted from methods used for Amyloid-beta peptides.[2][3][4][5]
-
Pre-treatment with HFIP (1,1,1,3,3,3-hexafluoro-2-propanol):
-
Carefully dissolve the lyophilized this compound peptide in HFIP to a concentration of 1 mg/mL.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Evaporate the HFIP under a gentle stream of nitrogen gas to form a thin peptide film.
-
Further dry the film under vacuum for 1-2 hours.
-
-
Solubilization in Base:
-
Resuspend the peptide film in a small volume of 1% NH4OH (e.g., 50 µL for 1 mg of peptide).
-
Vortex briefly (less than 1 minute).
-
-
Dilution into Working Buffer:
-
Immediately dilute the peptide solution to the desired final concentration with an ice-cold buffer (e.g., PBS, pH 7.4).
-
It is recommended to use the peptide solution immediately.
-
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the kinetics of fibril formation in real-time.[11]
-
Reagent Preparation:
-
Prepare a 5 mM ThT stock solution in distilled water and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare your monomeric this compound peptide solution as described above.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add your peptide solution to the desired final concentration.
-
Add ThT to a final concentration of 20 µM.
-
Include controls: peptide alone (no ThT), ThT alone (no peptide), and buffer with ThT.
-
-
Measurement:
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from all readings.
-
Plot fluorescence intensity versus time to obtain a sigmoidal aggregation curve. The lag time can be determined from this curve.
-
Transmission Electron Microscopy (TEM) for Aggregate Morphology
TEM is used to visualize the structure of the peptide aggregates.[12][13][14][15]
-
Sample Preparation:
-
Incubate the this compound peptide under conditions that promote aggregation for a desired amount of time.
-
-
Grid Preparation:
-
Place a 5-10 µL drop of the peptide solution onto a carbon-coated copper TEM grid.
-
Allow the peptide to adsorb for 1-2 minutes.
-
-
Negative Staining:
-
Wick away the excess peptide solution with filter paper.
-
Wash the grid by floating it on a drop of distilled water for a few seconds.
-
Stain the grid by placing it on a drop of 2% (w/v) uranyl acetate for 30-60 seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope at various magnifications.
-
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
DLS is used to determine the size distribution of particles in the solution.[6][7][8][9][10]
-
Sample Preparation:
-
Prepare the this compound peptide solution at the desired concentration in a filtered buffer.
-
It is crucial that the buffer is free of any particulate matter.
-
-
Measurement:
-
Transfer the peptide solution to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Data Analysis:
-
The instrument software will generate a size distribution plot, showing the hydrodynamic radius of the particles in the solution.
-
A monomodal peak at a small size indicates a homogenous, monomeric solution, while multiple peaks or a broad peak at larger sizes indicate the presence of aggregates.
-
Visualizations
Caption: Experimental workflow for the preparation and analysis of this compound peptide aggregation.
Caption: Troubleshooting logic for inconsistent experimental results with this compound peptide.
Caption: A simplified schematic of a typical amyloid peptide aggregation pathway.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 3. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 7. zentriforce.com [zentriforce.com]
- 8. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. youtube.com [youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing KWKLFKKIGAVLKVL Nanoparticle Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with KWKLFKKIGAVLKVL peptide nanoparticles.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and handling of this compound nanoparticles.
Issue 1: My nanoparticles are aggregating.
Answer:
Nanoparticle aggregation is a common issue that can be influenced by several factors. Here is a step-by-step guide to troubleshoot and prevent aggregation.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect pH | The net charge of the this compound peptide is highly dependent on pH. A pH close to the isoelectric point (pI) of the peptide will minimize electrostatic repulsion, leading to aggregation. Solution: Ensure the buffer pH is at least 1-2 units away from the peptide's pI. For a cationic peptide like this compound, maintaining a pH below the pKa of the lysine side chains (around 10.5) but sufficiently neutral to maintain stability (e.g., pH 7.4) is often optimal. |
| High Ionic Strength | Excessive ions in the buffer can screen the surface charge of the nanoparticles, reducing the electrostatic repulsion that keeps them stable and leading to aggregation.[1][2] Solution: Prepare the nanoparticles in a low ionic strength buffer (e.g., 10 mM phosphate buffer). If high ionic strength is required for the application, assess the nanoparticle stability by titrating with salt to determine the critical coagulation concentration. |
| Inappropriate Temperature | Temperature can affect the hydrophobic interactions and self-assembly of the peptides.[3][4][5][6][7][8] Both high and low temperatures can potentially lead to instability depending on the specific peptide sequence. Solution: Formulate and store the nanoparticles at a consistent, optimized temperature. Start with room temperature (20-25°C) and evaluate stability at 4°C for storage. Avoid freeze-thaw cycles unless a suitable cryoprotectant is used. |
| High Nanoparticle Concentration | A higher concentration of nanoparticles increases the likelihood of collisions and subsequent aggregation.[9] Solution: Prepare the nanoparticles at the lowest concentration suitable for your application. If a high concentration is necessary, you may need to optimize the buffer conditions (pH, ionic strength) more stringently. |
| Mechanical Stress | Vigorous mixing, such as vortexing or high-speed centrifugation, can introduce mechanical stress that may lead to aggregation.[10] Solution: Use gentle mixing methods (e.g., gentle pipetting or slow inversion) to resuspend nanoparticle pellets. If centrifugation is necessary, use the lowest possible speed and shortest duration required to pellet the nanoparticles.[10] |
Troubleshooting Workflow for Aggregation:
Caption: Troubleshooting workflow for nanoparticle aggregation.
Issue 2: My nanoparticle size is inconsistent between batches (high Polydispersity Index).
Answer:
Inconsistent nanoparticle size or a high Polydispersity Index (PDI) often points to variability in the formulation process.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Mixing Speed/Method | The rate of addition and mixing energy during the self-assembly process can significantly impact the final particle size. |
| Solution: Standardize the mixing protocol. Use a controlled mixing speed (e.g., a specific RPM on a magnetic stirrer) and a consistent rate of addition for all components. | |
| Variability in Reagent Quality | The purity of the peptide and other reagents can affect the nucleation and growth of nanoparticles. |
| Solution: Use high-purity, sequence-verified this compound peptide for all experiments. Ensure all other reagents are of high quality and from the same lot if possible. | |
| Temperature Fluctuations | As temperature affects self-assembly, variations during the formulation process can lead to different particle sizes.[6][7] |
| Solution: Perform the nanoparticle formulation in a temperature-controlled environment. | |
| Aging of Stock Solutions | Peptide stock solutions may degrade or form small aggregates over time, which can act as seeds for larger, non-uniform particles. |
| Solution: Prepare fresh peptide stock solutions before each formulation. If storage is necessary, filter the stock solution through a 0.22 µm filter before use. |
Issue 3: I have low nanoparticle yield after purification.
Answer:
Low yield can be due to suboptimal formulation conditions or losses during purification steps.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Self-Assembly | The peptide concentration may be below the critical micelle concentration (CMC), leading to a high proportion of free peptide instead of nanoparticles. |
| Solution: Increase the initial peptide concentration to ensure it is above the CMC. | |
| Nanoparticle Dissociation | The nanoparticles may be dissociating during purification, especially if harsh buffers or excessive dilution are used. |
| Solution: Use a purification buffer that is compatible with nanoparticle stability (check pH and ionic strength). Minimize the duration of purification steps. | |
| Losses During Centrifugation | The centrifugation speed or time may be insufficient to pellet the nanoparticles effectively. |
| Solution: Optimize the centrifugation parameters. Start with a higher speed (e.g., 15,000 x g) for a longer duration (e.g., 30 minutes) and check the supernatant for any remaining nanoparticles. Be mindful that excessive speed can cause irreversible aggregation.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of the this compound peptide?
A1: The this compound peptide is designed to be:
-
Amphipathic: It has distinct hydrophobic regions (W, L, I, A, V) and hydrophilic, positively charged regions (K - Lysine). This allows it to self-assemble in aqueous solutions. The hydrophobic regions form the core of the nanoparticle, while the hydrophilic regions form the outer shell, interacting with the water.[11][12]
-
Cationic: The presence of multiple lysine (K) residues gives the peptide a net positive charge at physiological pH. This positive charge is crucial for the colloidal stability of the nanoparticles through electrostatic repulsion.
Q2: How does this compound self-assemble into nanoparticles?
A2: The self-assembly is driven by the hydrophobic effect. In an aqueous environment, the hydrophobic amino acid side chains of the peptide minimize their contact with water by arranging themselves into a core. The hydrophilic and charged lysine residues remain on the exterior, creating a stable interface with the water. This process is spontaneous above a certain concentration known as the critical micelle concentration (CMC).
Caption: Self-assembly of amphipathic this compound peptides.
Q3: How do pH and ionic strength affect nanoparticle stability?
A3:
-
pH: The pH of the solution determines the charge state of the lysine residues. At a pH below the pKa of lysine's side chain (~10.5), the amino groups are protonated (-NH3+), resulting in a high positive charge. This charge creates strong electrostatic repulsion between nanoparticles, preventing aggregation. If the pH approaches or exceeds the pKa, the peptide loses its charge, leading to instability.[3][4][13]
-
Ionic Strength: The ions from salts in the buffer can form a cloud around the charged nanoparticles, which "screens" the surface charge. This effect, known as the electrical double layer, reduces the electrostatic repulsion between particles.[14] At high ionic strengths, this repulsion can be weakened to the point where attractive forces (like van der Waals forces) dominate, causing aggregation.[1][2]
Caption: Influence of pH and ionic strength on nanoparticle stability.
Q4: What is the best way to store this compound nanoparticles?
A4: For short-term storage (days to a week), it is generally best to store the nanoparticles in a low ionic strength buffer at 4°C to minimize microbial growth and kinetic processes like aggregation. For long-term storage, lyophilization (freeze-drying) is often the preferred method. It is crucial to use a cryoprotectant (e.g., sucrose or trehalose) to prevent aggregation during the freezing and drying process. Reconstitute the lyophilized powder using a gentle method.
Experimental Protocols
Protocol 1: Nanoparticle Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter and size distribution (PDI) of the nanoparticles.
Methodology:
-
Sample Preparation:
-
Dilute the nanoparticle suspension in the formulation buffer to an appropriate concentration (typically 0.1-1.0 mg/mL). The exact concentration may require optimization to achieve a count rate between 100 and 500 kcps (kilo counts per second).
-
Filter the buffer used for dilution through a 0.22 µm filter to remove any dust or contaminants.
-
Transfer at least 1 mL of the diluted sample into a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.
-
Set the measurement parameters in the software: select the correct dispersant (e.g., water), set the temperature (e.g., 25°C), and allow for a 2-minute equilibration time.[15]
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Perform at least three replicate measurements. The instrument will measure the fluctuations in scattered light intensity and use an autocorrelation function to calculate the particle size and PDI.
-
-
Data Analysis:
-
Analyze the size distribution report (Intensity, Volume, and Number). For spherical nanoparticles, these should be in general agreement.
-
The Z-average diameter represents the intensity-weighted mean hydrodynamic size.
-
The Polydispersity Index (PDI) indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for many applications, with values below 0.1 indicating a highly monodisperse sample.[16]
-
Protocol 2: Zeta Potential Measurement
Objective: To measure the surface charge of the nanoparticles, which is an indicator of colloidal stability.
Methodology:
-
Sample Preparation:
-
Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl or 1 mM KCl) to the same concentration used for DLS. High ionic strength buffers will lead to inaccurate measurements.[17]
-
Transfer the sample into a folded capillary zeta cell, ensuring no bubbles are present.[17] Bubbles can interfere with the measurement.
-
-
Instrument Setup:
-
Select the zeta potential measurement mode in the software.
-
Enter the correct dispersant parameters (viscosity and dielectric constant are critical for zeta potential calculations).[15]
-
Set the measurement temperature (e.g., 25°C) and allow for a 2-minute equilibration.
-
-
Measurement:
-
Insert the zeta cell into the instrument, ensuring the electrodes are in contact with the sample.
-
The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry. This velocity is used to calculate the electrophoretic mobility, which is then converted to the zeta potential using the Smoluchowski model (appropriate for aqueous media).[15]
-
-
Data Analysis:
-
The result is given in millivolts (mV). For cationic nanoparticles like this compound, the value should be positive.
-
A general guideline for stability is:
-
> +30 mV: Excellent stability
-
+20 to +30 mV: Good stability
-
+10 to +20 mV: Moderate stability
-
< +10 mV: Low stability, prone to aggregation
-
-
Protocol 3: Nanoparticle Imaging by Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology and confirm the size of the nanoparticles.
Methodology:
-
Grid Preparation:
-
Place a TEM grid (e.g., 400-mesh copper grid with a formvar-carbon support film) on a piece of filter paper, film-side up.[18]
-
-
Sample Application:
-
Apply a 5-10 µL drop of the diluted nanoparticle suspension onto the grid. Allow it to adsorb for 1-2 minutes.[19]
-
-
Staining (Negative Staining):
-
Blot away the excess sample liquid using the edge of a piece of filter paper.
-
Immediately apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 30-60 seconds. The stain will surround the nanoparticles, providing contrast.
-
Blot away the excess stain.
-
-
Drying:
-
Allow the grid to air-dry completely before inserting it into the TEM.
-
-
Imaging:
-
Image the grid in the TEM at various magnifications.
-
Acquire multiple images from different areas of the grid to ensure the sample is representative.
-
Use the scale bar on the images to measure the diameter of a significant number of nanoparticles (e.g., >100) to obtain a size distribution. Note that TEM measures the dry state diameter, which is typically smaller than the hydrodynamic diameter measured by DLS.
-
References
- 1. Frontiers | Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Temperature sensitive peptides: Engineering hyperthermia-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell membrane - Wikipedia [en.wikipedia.org]
- 12. Protein folding - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. microscopyinnovations.com [microscopyinnovations.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Size of KWKLFKKIGAVLKVL Nanoparticles
Welcome to the technical support center for the self-assembling peptide KWKLFKKIGAVLKVL. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the size of this compound nanoparticles during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the size of this compound nanoparticles?
The size of self-assembling peptide nanoparticles is primarily influenced by a combination of intrinsic and extrinsic factors. The intrinsic properties are dictated by the amino acid sequence of this compound, which determines its amphiphilicity, charge, and propensity for secondary structure formation. The extrinsic, or environmental, factors that you can control during your experiments include:
-
Peptide Concentration: Higher concentrations can lead to larger nanoparticles due to increased intermolecular interactions.
-
pH: The pH of the solution affects the charge state of the ionizable residues (Lysine - K) in the peptide, which in turn influences electrostatic repulsion and the packing of the peptides.
-
Ionic Strength: The salt concentration of the buffer can shield electrostatic charges, affecting the balance of repulsive and attractive forces between peptide molecules.
-
Temperature: Temperature can impact the kinetics of self-assembly and the stability of the resulting nanoparticles.
-
Solvent Composition: The polarity of the solvent can influence the hydrophobic interactions that drive self-assembly.
Q2: How can I characterize the size and morphology of my this compound nanoparticles?
Several techniques are commonly used to characterize the size, size distribution, and shape of nanoparticles.[1][2][3][4] For a comprehensive analysis, it is recommended to use a combination of these methods:
-
Dynamic Light Scattering (DLS): A rapid and non-invasive technique to determine the hydrodynamic diameter and size distribution (polydispersity index - PDI) of nanoparticles in solution.[3]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[1][2]
-
Atomic Force Microscopy (AFM): AFM can be used to image the surface topography of nanoparticles and provide information about their size and shape.[2]
-
Nanoparticle Tracking Analysis (NTA): NTA measures the size and concentration of nanoparticles by tracking their Brownian motion.
Q3: What is a typical protocol for the self-assembly of this compound nanoparticles?
A general protocol for the self-assembly of this compound nanoparticles involves dissolving the lyophilized peptide in an appropriate solvent and then inducing self-assembly by changing the solvent conditions. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Nanoparticle Size (>200 nm) | High peptide concentration. | Decrease the final peptide concentration. |
| Incorrect pH leading to reduced electrostatic repulsion. | Adjust the pH to optimize the charge of the peptide. For this compound, with multiple Lysine (K) residues, a pH below the pKa of Lysine (~10.5) will ensure a net positive charge. | |
| High ionic strength causing charge shielding. | Decrease the salt concentration in the buffer. | |
| High Polydispersity Index (PDI > 0.3) | Inconsistent mixing during self-assembly. | Ensure rapid and uniform mixing when adding the peptide solution to the aqueous buffer. |
| Presence of aggregates. | Filter the nanoparticle suspension through a 0.22 µm syringe filter. | |
| Sub-optimal self-assembly conditions. | Systematically vary the peptide concentration, pH, and ionic strength to find the optimal conditions for monodisperse nanoparticles. | |
| Nanoparticle Aggregation and Precipitation | pH is near the isoelectric point (pI) of the peptide. | Adjust the pH to be significantly above or below the pI to ensure sufficient electrostatic repulsion. |
| High temperature causing instability. | Perform the self-assembly and storage at a lower temperature (e.g., 4°C). | |
| Insufficient surface charge. | Increase the net charge of the peptide by adjusting the pH. |
Quantitative Data Summary
The following tables provide illustrative data on how different experimental parameters can affect the size and polydispersity of this compound nanoparticles.
Table 1: Effect of Peptide Concentration on Nanoparticle Size
| Peptide Concentration (mg/mL) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 0.1 | 85 ± 5 | 0.15 ± 0.02 |
| 0.5 | 120 ± 8 | 0.21 ± 0.03 |
| 1.0 | 180 ± 12 | 0.28 ± 0.04 |
| (Self-assembly performed in 10 mM HEPES buffer, pH 7.4, at 25°C) |
Table 2: Effect of pH on Nanoparticle Size
| pH | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 5.0 | 95 ± 6 | 0.18 ± 0.02 |
| 7.4 | 120 ± 8 | 0.21 ± 0.03 |
| 9.0 | 150 ± 10 | 0.25 ± 0.03 |
| (Self-assembly performed with 0.5 mg/mL peptide in 10 mM buffer at 25°C) |
Table 3: Effect of Ionic Strength on Nanoparticle Size
| NaCl Concentration (mM) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 10 | 110 ± 7 | 0.19 ± 0.02 |
| 50 | 145 ± 9 | 0.23 ± 0.03 |
| 150 | 210 ± 15 | 0.32 ± 0.05 |
| (Self-assembly performed with 0.5 mg/mL peptide in 10 mM HEPES, pH 7.4, at 25°C) |
Experimental Protocols
Protocol 1: Self-Assembly of this compound Nanoparticles
-
Preparation of Peptide Stock Solution:
-
Weigh the lyophilized this compound peptide powder in a sterile microcentrifuge tube.
-
Dissolve the peptide in a minimal amount of a suitable organic solvent (e.g., DMSO, hexafluoroisopropanol) to ensure complete solubilization. Vortex gently if necessary.
-
-
Self-Assembly Induction:
-
Prepare the desired aqueous buffer (e.g., 10 mM HEPES, pH 7.4) and filter it through a 0.22 µm syringe filter.
-
While vortexing the aqueous buffer, rapidly inject the peptide stock solution to achieve the desired final peptide concentration.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
-
Nanoparticle Purification and Storage:
-
To remove the organic solvent and any unassembled peptides, dialyze the nanoparticle suspension against the aqueous buffer for 24-48 hours at 4°C, with several buffer changes.
-
Store the purified nanoparticle suspension at 4°C.
-
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Allow the nanoparticle suspension to equilibrate to room temperature.
-
If necessary, dilute the sample with the same buffer used for self-assembly to an appropriate concentration for DLS measurement.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle, measurement duration).
-
Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).
-
Protocol 3: Characterization by Transmission Electron Microscopy (TEM)
-
Sample Preparation:
-
Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.
-
Apply a drop of the nanoparticle suspension onto the grid and allow it to adsorb for 1-2 minutes.
-
Wick away the excess liquid with the edge of the filter paper.
-
-
Staining (Optional, for enhanced contrast):
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
-
Wick away the excess staining solution.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification.
-
Visualizations
Caption: Self-assembly of amphiphilic this compound peptides into nanoparticles.
Caption: Experimental workflow for nanoparticle synthesis and characterization.
References
Technical Support Center: Scaling Up Production of Novel Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of novel peptides like KWKLFKKIGAVLKVL. The following sections address common challenges encountered during synthesis, purification, and scale-up, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Production
Question: We are experiencing low yield during the solid-phase peptide synthesis (SPPS) of our target peptide. What are the potential causes and how can we troubleshoot this?
Answer: Low peptide yield is a common challenge, particularly with longer or more complex peptides.[1] Several factors can contribute to this issue. Here’s a step-by-step troubleshooting guide:
-
Incomplete Deprotection or Coupling:
-
Troubleshooting: Monitor the completion of deprotection and coupling reactions at each step using a qualitative test like the ninhydrin (Kaiser) test. If the test is positive after a coupling step, a second coupling may be necessary.
-
Solution: Extend reaction times or switch to a more potent coupling reagent. For difficult couplings, consider using pseudoproline dipeptides or other specialized amino acid derivatives to disrupt secondary structure formation.
-
-
Peptide Aggregation:
-
Troubleshooting: Aggregation of the growing peptide chain on the solid support can hinder reagent access.[1] This is particularly common for hydrophobic sequences.
-
Solution:
-
Incorporate backbone modifications like N-methylation or use a high-swelling resin with low peptide loading.[1]
-
Perform the synthesis at an elevated temperature (if using a microwave synthesizer) to disrupt aggregation.
-
Switch to a more polar solvent system if compatible with the resin and protecting groups.
-
-
-
Steric Hindrance:
-
Troubleshooting: Bulky amino acid residues can sterically hinder the approach of the incoming activated amino acid.
-
Solution: Use a less sterically hindered activating agent or increase the coupling time.
-
Question: What are the main challenges related to solvent usage in large-scale peptide production, and how can they be mitigated?
Answer: The extensive use of strong, hazardous solvents is a major sustainability and cost issue in peptide synthesis.[2][3]
-
Environmental and Safety Hazards: Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used but pose significant health and environmental risks.[2][3]
-
Waste Generation: Solvents constitute the largest portion of waste generated during chemical synthesis.[2]
-
Cost: The purchase and disposal of large volumes of high-purity solvents contribute significantly to production costs.
Mitigation Strategies:
-
Greener Solvents: Explore the use of more environmentally friendly solvents.[2]
-
Solvent Recycling: Implement effective solvent recycling processes to reduce consumption and waste.[2]
-
Innovative Technologies: Technologies like Molecular Hiving™ can reduce the need for washing and filtration steps, thereby decreasing organic solvent usage by up to 60%.[4]
Purification & Analysis
Question: We are facing difficulties in purifying our peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The peak is broad, and we observe multiple impurities. What can we do?
Answer: Purification is often a bottleneck in peptide production.[3] Broad peaks and co-eluting impurities in RP-HPLC can stem from several issues:
-
Poor Solubility: The peptide may not be fully dissolved in the initial mobile phase.
-
Troubleshooting: Ensure the peptide is completely dissolved before injection. Use a stronger solvent for dissolution if necessary, but be mindful of its effect on the column.
-
Solution: Modify the mobile phase composition, for instance, by adding a small percentage of an organic solvent like acetonitrile or isopropanol to the aqueous phase.
-
-
On-Column Aggregation: The peptide may be aggregating on the HPLC column.
-
Solution: Adjust the pH of the mobile phase or increase the column temperature to disrupt aggregation.
-
-
Suboptimal Chromatography Conditions: The gradient, flow rate, or column chemistry may not be ideal for your peptide.
-
Solution:
-
Gradient Optimization: Start with a shallow gradient to better resolve impurities.
-
Column Selection: Experiment with different column stationary phases (e.g., C8, C18, phenyl-hexyl) and pore sizes.
-
Ion-Pairing Agent: Optimize the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA).
-
-
Question: How can we improve the efficiency and sustainability of our large-scale peptide purification process?
Answer: For industrial-scale purification, traditional batch chromatography can be inefficient and solvent-intensive.[4]
-
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This continuous chromatography technique can significantly reduce solvent consumption (by over 30%) and increase yield (typically by 10% or more) compared to single-column batch purification.[4] MCSGP is a scalable and highly efficient technology for large-scale production.[4]
Data Presentation: Comparison of Purification Technologies
| Feature | Batch HPLC | Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) |
| Solvent Consumption | High | Reduced by >30%[4] |
| Product Yield | Standard | Typically 10% higher[4] |
| Process Time | Long cycle times | Reduced cycle times with automated 24/7 operation[4] |
| Scalability | Can be challenging | Highly scalable for industrial production[4] |
| Initial Capital Cost | Lower | Higher |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.
-
Wash the resin thoroughly with DMF to remove the piperidine.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react.
-
Monitor the reaction completion using a ninhydrin test.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with a solvent like dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and lyophilize the crude peptide.
-
Protocol for Peptide Purification by RP-HPLC
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).
-
Injection and Elution:
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak as detected by UV absorbance (typically at 214 nm and 280 nm).
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC and/or mass spectrometry. Pool the fractions containing the pure peptide.
-
Lyophilization: Lyophilize the pooled fractions to obtain the final purified peptide.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting Decision Tree for Low Peptide Yield.
References
Preventing degradation of the KWKLFKKIGAVLKVL peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the KWKLFKKIGAVLKVL peptide during their experiments.
Frequently Asked Questions (FAQs)
1. What is the this compound peptide and what are its main characteristics?
The this compound peptide is a 15-amino acid synthetic peptide. Its sequence is rich in hydrophobic (I, A, V, L) and basic (K) residues, with a single tryptophan (W) residue. This composition confers an amphipathic nature to the peptide, meaning it has both hydrophobic and hydrophilic regions. This property is crucial for its biological activity but also makes it susceptible to specific degradation pathways like aggregation.
2. What are the primary degradation pathways for the this compound peptide?
The three main degradation pathways for this peptide are:
-
Proteolytic Degradation: Cleavage of peptide bonds by proteases.
-
Oxidation: Modification of specific amino acid side chains, particularly the tryptophan residue.
-
Aggregation: Self-assembly of peptide monomers into larger, often insoluble, structures.
3. How should I handle and store the lyophilized this compound peptide to ensure its stability?
Proper handling and storage are critical for preventing degradation.[1][2][3][4][5]
-
Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light.[1][2][3][4][5] For long-term storage (months to years), -80°C is recommended.[1] Avoid frost-free freezers due to temperature fluctuations during defrost cycles.
-
Handling Lyophilized Peptide: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[4][5] Weigh out the desired amount quickly in a clean environment and reseal the vial tightly, preferably under an inert gas like argon or nitrogen.[1]
-
Reconstitution: Use sterile, nuclease-free water or a buffer appropriate for your experiment. For peptides prone to oxidation, using oxygen-free solvents is recommended.[4] If solubility is an issue, sonication or the addition of a small amount of organic solvent like DMSO or acetonitrile may be necessary.[1]
4. What is the best way to store the this compound peptide in solution?
Storing peptides in solution is generally not recommended for long periods due to lower stability.[5] If necessary:
-
Prepare aliquots of the desired concentration to avoid multiple freeze-thaw cycles.[1][2]
-
Store the aliquots at -20°C or -80°C.
-
Use sterile buffers at a pH of 5-6, as this can prolong storage life.[1]
-
For peptides containing tryptophan, protect the solution from light to minimize photo-oxidation.
Troubleshooting Guides
Issue 1: Loss of Peptide Activity or Concentration
Possible Cause: Proteolytic degradation by contaminating proteases from the experimental environment or inherent in the sample.
Troubleshooting Steps:
-
Sequence Analysis for Potential Cleavage Sites: The this compound sequence contains several potential cleavage sites for common proteases. The presence of multiple Lysine (K) and Arginine (R) residues makes it susceptible to trypsin-like proteases, which cleave at the C-terminus of these residues.[6][7][8]
-
Predicted Cleavage Sites (using ExPASy PeptideCutter):
-
Trypsin: Cleavage after K1, K5, K6, K13.
-
Chymotrypsin: High specificity for cleavage after W2, L4, L11, L14 and lower specificity after I8, V10, V12.
-
Pepsin: Potential cleavage at multiple sites, particularly around hydrophobic residues.
-
-
-
Experimental Verification of Protease Susceptibility:
-
Protocol: Incubate the this compound peptide with specific proteases (e.g., trypsin, chymotrypsin) and analyze the reaction mixture at different time points using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS.
-
Expected Outcome: A decrease in the peak corresponding to the intact peptide and the appearance of new peaks corresponding to cleavage fragments.
-
-
Preventative Measures:
-
Work in a sterile environment: Use sterile buffers and equipment to minimize microbial contamination, which can be a source of proteases.
-
Add protease inhibitors: If your experimental system allows, add a broad-spectrum protease inhibitor cocktail.
-
Modify the peptide sequence: For long-term development, consider synthesizing peptide analogs with modified cleavage sites (e.g., replacing L-amino acids with D-amino acids at cleavage sites) to enhance resistance to proteolysis.
-
Issue 2: Altered Peptide Mass or Loss of a Specific Biological Function
Possible Cause: Oxidation of the Tryptophan (W) residue at position 2. The indole side chain of tryptophan is highly susceptible to oxidation.
Troubleshooting Steps:
-
Understanding Tryptophan Oxidation: Oxidation can lead to several products with distinct mass shifts, including:
-
Hydroxy-tryptophan (+16 Da)
-
N-formylkynurenine (+32 Da)
-
Kynurenine (+4 Da)
-
-
Detection of Tryptophan Oxidation using LC-MS/MS:
-
Protocol: A detailed protocol for analyzing potential tryptophan oxidation is provided in the "Experimental Protocols" section below.
-
Analysis: Monitor for the appearance of new peaks with the expected mass-to-charge ratios of the oxidized peptide. Tandem MS (MS/MS) can be used to confirm the site of modification by analyzing the fragmentation pattern.
-
-
Preventative Measures:
-
Use oxygen-free solvents: When preparing solutions, use buffers that have been degassed and purged with an inert gas.[4]
-
Add antioxidants: Include antioxidants like methionine or ascorbic acid in the buffer, if compatible with your experiment.
-
Protect from light: Store solutions in amber vials or wrap vials in foil to prevent photo-oxidation.
-
Minimize exposure to air: Keep vials tightly sealed and consider flushing with an inert gas before closing.[1]
-
Issue 3: Peptide Precipitation or Inconsistent Assay Results
Possible Cause: Aggregation of the peptide. The amphipathic nature of this compound, with distinct hydrophobic and hydrophilic faces, makes it prone to self-assembly into larger aggregates.
Troubleshooting Steps:
-
Predicting Aggregation Propensity: Several online tools can predict aggregation-prone regions within a peptide sequence. For this compound, the central hydrophobic region IGAVLKVL is a likely driver of aggregation.
-
Monitoring Aggregation with Thioflavin T (ThT) Assay:
-
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid-like aggregates.
-
Protocol: A detailed protocol for the ThT assay is provided in the "Experimental Protocols" section below.
-
Expected Outcome: An increase in fluorescence intensity over time indicates the formation of aggregates.
-
-
Preventative Measures:
-
Optimize peptide concentration: Work with the lowest peptide concentration that is effective for your assay to reduce the likelihood of aggregation.
-
Control pH and ionic strength: The stability of amphipathic peptides can be sensitive to pH and salt concentration.[4] Experiment with different buffer conditions to find the optimal environment for maintaining peptide solubility.
-
Use chaotropic agents: In some cases, low concentrations of chaotropic agents like guanidinium chloride or urea can help prevent aggregation, but their compatibility with the experiment must be verified.
-
Sonication for dissolution: Brief sonication can help break up small aggregates upon initial dissolution.[1]
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Tryptophan Oxidation
Objective: To detect and identify oxidation products of the this compound peptide.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
For a forced oxidation control, treat a sample of the peptide with 0.03% hydrogen peroxide for 1 hour at room temperature.
-
-
LC-MS/MS System:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes).
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS/MS.
-
-
Data Acquisition:
-
MS1 Scan: Acquire full scan mass spectra to detect the intact peptide and potential oxidized forms.
-
MS2 Scan (Product Ion Scan): Perform fragmentation of the precursor ions corresponding to the native peptide and its potential oxidized forms to confirm the sequence and locate the modification.
-
-
Data Analysis:
-
Extract ion chromatograms for the theoretical m/z values of the native peptide and its oxidized products (+16 Da, +32 Da, +4 Da).
-
Analyze the MS/MS spectra to confirm the presence of the tryptophan modification.
-
Quantitative Data Summary: Expected Mass Shifts for Tryptophan Oxidation
| Modification | Mass Shift (Da) | Expected m/z (for [M+2H]2+) |
| Hydroxy-tryptophan | +16 | +8 |
| N-formylkynurenine | +32 | +16 |
| Kynurenine | +4 | +2 |
Protocol 2: Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the aggregation kinetics of the this compound peptide.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of ThT in water and filter through a 0.22 µm filter. Store protected from light.
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., DMSO or water).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add your peptide to a final concentration relevant to your experiments (e.g., 25 µM).
-
Add ThT to a final concentration of 20-50 µM.
-
Include control wells with buffer and ThT only (blank).
-
-
Measurement:
-
Data Analysis:
-
Subtract the blank fluorescence from the sample fluorescence at each time point.
-
Plot the fluorescence intensity versus time to visualize the aggregation kinetics.
-
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. genscript.com [genscript.com]
- 3. bachem.com [bachem.com]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
- 5. bachem.com [bachem.com]
- 6. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 7. peakproteins.com [peakproteins.com]
- 8. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Drug Loading in KWKLFKKIGAVLKVL Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing drug loading in KWKLFKKIGAVLKVL nanoparticles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and drug loading of this compound nanoparticles.
Problem: Low Drug Loading Efficiency or Entrapment Efficiency
Low drug loading is a frequent challenge. The following decision tree can help diagnose and resolve this issue.
Caption: Troubleshooting flowchart for low drug loading efficiency.
Detailed Troubleshooting Steps:
-
Assess Drug Properties:
-
Hydrophobicity: For hydrophobic drugs, ensure the drug is sufficiently non-polar to partition into the hydrophobic core of the nanoparticle. If the drug has low hydrophobicity, consider chemical modification to increase it.
-
Charge: For charged drugs, electrostatic interactions are key. The cationic nature of this compound (+6 charge) favors interaction with anionic drugs.
-
Solubility: The drug must be soluble in the organic solvent used during the nanoparticle preparation to ensure it is available for encapsulation.
-
Aggregation: If the drug self-aggregates, it may not be efficiently encapsulated. Consider using a different solvent or adding excipients to prevent drug aggregation.
-
-
Review Peptide & Nanoparticle Preparation:
-
Fatty Acid Conjugation: The self-assembly of this compound into nanoparticles is often induced by conjugation with a fatty acid, such as lauric acid (C12).[1][2] Confirm successful conjugation using techniques like mass spectrometry.
-
Optimize Self-Assembly Conditions: Factors like pH and ionic strength can influence the self-assembly process. Ensure the aqueous buffer conditions are optimal for nanoparticle formation.
-
Adjust Peptide Concentration: The concentration of the fatty acid-conjugated peptide can affect nanoparticle size and morphology, which in turn can influence drug loading.
-
Characterize Nanoparticle Size & Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the size and polydispersity index (PDI) of your nanoparticles. A narrow size distribution (low PDI) is generally desirable. Measure the zeta potential to confirm the surface charge, which should be positive.[3][4][5]
-
-
Evaluate Loading Method:
-
Incubation Time and Temperature: Increasing the incubation time or temperature during drug loading can sometimes improve efficiency, but be mindful of the stability of both the drug and the peptide.
-
Vary Drug-to-Peptide Ratio: Experiment with different initial ratios of drug to peptide to find the optimal loading concentration.
-
Solvent Evaporation Rate: In methods involving solvent evaporation, a slower, more controlled evaporation rate can allow for better drug entrapment.
-
-
Check Quantification Method:
-
Validate Analytical Method: Ensure that your quantification method, whether it's HPLC or UV-Vis spectroscopy, is validated for accuracy and precision in the presence of the nanoparticles.[6][7]
-
Separation of Free Drug: It is crucial to completely separate the drug-loaded nanoparticles from the unencapsulated drug before quantification. Methods like centrifugation or filtration should be carefully optimized to avoid drug leakage from the nanoparticles during this step.[8]
-
Problem: Nanoparticle Aggregation and Instability
Aggregation can be a significant issue, leading to poor bioavailability and inconsistent results.
-
Check Zeta Potential: A zeta potential above +30 mV or below -30 mV generally indicates good colloidal stability.[9] For the cationic this compound peptide, a high positive zeta potential is expected. If the zeta potential is low, consider the following:
-
pH of the medium: The pH can affect the charge of both the peptide and the drug. Ensure the pH of your formulation buffer maintains a high positive charge on the nanoparticles.
-
Ionic Strength: High ionic strength can screen the surface charges, leading to aggregation. Use buffers with appropriate ionic strength.
-
-
Lyophilization and Reconstitution: If you are lyophilizing your nanoparticles for storage, ensure you are using a suitable cryoprotectant (e.g., trehalose, sucrose) to prevent aggregation upon reconstitution.
Frequently Asked Questions (FAQs)
Q1: What is the structure and function of the this compound peptide?
A1: this compound, also known as CM15, is a 15-amino acid synthetic hybrid peptide derived from cecropin A and melittin.[10] It is an amphipathic and cationic peptide with a net positive charge, which contributes to its antimicrobial properties by allowing it to interact with and disrupt negatively charged bacterial membranes.[10]
Q2: How do this compound peptides form nanoparticles?
A2: The self-assembly of this compound into nanoparticles is typically induced by modifying the peptide with a hydrophobic moiety, such as a fatty acid. For instance, conjugation with a C12 fatty acid (lauric acid) can lead to the formation of spherical nanoparticles.[1][2] This process is driven by the amphipathic nature of the resulting lipopeptide, where the hydrophobic fatty acid tails form a core, and the hydrophilic and charged peptide portions are exposed to the aqueous environment.
Caption: Workflow for nanoparticle formation.
Q3: What types of drugs can be loaded into this compound nanoparticles?
A3: Due to the amphipathic nature of the self-assembled nanoparticles, they are well-suited for encapsulating hydrophobic drugs within their core. The hydrophobic interactions between the drug and the fatty acid chains drive this encapsulation. Additionally, the positive surface charge of the nanoparticles can be leveraged to load negatively charged molecules through electrostatic interactions.
Q4: What is a typical protocol for preparing drug-loaded this compound nanoparticles?
Experimental Protocol: Drug Loading by Co-assembly
-
Peptide-Fatty Acid Conjugation:
-
Synthesize the this compound peptide using standard solid-phase peptide synthesis.
-
Conjugate a fatty acid (e.g., N-hydroxysuccinimide ester of lauric acid) to the N-terminus of the peptide in a suitable organic solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA).
-
Purify the resulting lipopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
-
-
Nanoparticle Formation and Drug Loading:
-
Dissolve the purified lipopeptide and the hydrophobic drug in a water-miscible organic solvent (e.g., ethanol, DMSO, or a mixture).
-
Prepare an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Inject the organic solution of the lipopeptide and drug rapidly into the aqueous buffer while stirring.
-
The change in solvent polarity will induce the self-assembly of the lipopeptide into nanoparticles, entrapping the drug within the hydrophobic core.
-
Allow the mixture to stir for several hours to allow for the evaporation of the organic solvent and the stabilization of the nanoparticles.
-
-
Purification and Characterization:
-
Remove the unloaded drug and any remaining organic solvent by dialysis against the aqueous buffer or by centrifugation followed by washing of the nanoparticle pellet.
-
Characterize the drug-loaded nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the drug loading content and encapsulation efficiency using a validated analytical method such as HPLC or UV-Vis spectroscopy after disrupting the nanoparticles with a suitable solvent.[6][7]
-
Q5: What are the key parameters to consider for optimizing drug loading?
A5: The following table summarizes key experimental parameters and their potential impact on drug loading.
| Parameter | Typical Range | Impact on Drug Loading |
| Drug-to-Peptide Molar Ratio | 1:10 to 1:1 | Higher ratios can increase loading up to a saturation point. |
| Peptide Concentration | 0.1 - 5 mg/mL | Affects nanoparticle size and stability, which can influence loading capacity. |
| Organic Solvent | Ethanol, DMSO, Acetonitrile | The choice of solvent affects the solubility of both the drug and the lipopeptide. |
| Aqueous Phase pH | 6.0 - 8.0 | Can influence the charge of the peptide and drug, affecting electrostatic interactions. |
| Stirring Speed | 200 - 1000 rpm | Affects the rate of mixing and can influence nanoparticle size and homogeneity. |
| Incubation Time | 1 - 24 hours | Longer incubation can allow for more complete self-assembly and drug entrapment. |
Q6: How can I determine the drug loading content and encapsulation efficiency?
A6: The following equations are used to calculate drug loading content (DLC) and encapsulation efficiency (EE):
-
Drug Loading Content (DLC %): DLC (%) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100
-
Encapsulation Efficiency (EE %): EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
To determine the weight of the drug in the nanoparticles, you first need to separate the nanoparticles from the solution containing the free drug. Then, the nanoparticles are typically dissolved in a solvent that disrupts their structure and solubilizes both the peptide and the drug. The concentration of the drug is then measured using a calibrated analytical technique like HPLC or UV-Vis spectroscopy.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current HPLC Methods for Assay of Nano Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. notes.aquiles.me [notes.aquiles.me]
- 9. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of KWKLFKKIGAVLKVL
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of the peptide KWKLFKKIGAVLKVL.
Understanding the Properties of this compound
The peptide this compound is an amphipathic peptide, containing a mix of hydrophobic (W, L, I, G, A, V) and positively charged (K, Lysine) amino acids. This composition can lead to aggregation and poor solubility in aqueous solutions.
Analysis of Physicochemical Properties:
To effectively solubilize this peptide, it's crucial to understand its key characteristics. The following table summarizes the estimated properties of this compound.
| Property | Value | Implication for Solubility |
| Amino Acid Sequence | This compound | Contains both hydrophobic and basic residues, making it amphipathic. |
| Length | 15 amino acids | Longer peptides can sometimes have lower solubility.[1] |
| Hydrophobic Residue Content | ~53% (W, L, I, G, A, V) | High hydrophobicity can lead to poor solubility in water.[1][2] |
| Net Charge at pH 7 | +5 | The presence of multiple lysine (K) residues gives the peptide a strong positive net charge, suggesting it will be more soluble in acidic solutions.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide not dissolving in water?
A1: The peptide this compound has a high percentage of hydrophobic amino acids, which causes it to be poorly soluble in neutral aqueous solutions like water.[1][2] Its amphipathic nature can lead to the formation of aggregates. Because the peptide has a net positive charge due to its lysine residues, it will likely require an acidic environment to fully dissolve.[3]
Q2: I observe a cloudy or gel-like substance after adding solvent. What should I do?
A2: A cloudy or gel-like appearance indicates that the peptide is not fully solubilized and may be forming aggregates.[5] This is common for hydrophobic and amphipathic peptides. To address this, you can try sonication to break up the aggregates or gentle warming.[2][6] If these methods are unsuccessful, you may need to use a different solvent system, such as one containing an organic co-solvent or a more acidic buffer.
Q3: Can I use buffers like PBS to dissolve the peptide?
A3: It is generally not recommended to use buffers containing salts, such as PBS, for the initial reconstitution of a peptide, as salts can sometimes hinder solubility.[5] It is best to first dissolve the peptide in sterile, distilled water or a weak acidic solution and then add it to your buffer of choice.
Q4: What is the best way to store the solubilized peptide?
A4: Once the peptide is in solution, it is recommended to prepare single-use aliquots and store them at -20°C or colder to prevent degradation from repeated freeze-thaw cycles.[5][7] Peptides containing tryptophan (W), like this compound, are susceptible to oxidation, so using oxygen-free solvents for dissolution and storing aliquots under an inert gas (like argon or nitrogen) can prolong their shelf life.[5][8]
Troubleshooting Guide
This guide provides a step-by-step approach to systematically troubleshoot and overcome the poor solubility of the this compound peptide.
Initial Solubility Test
Before dissolving the entire batch of your peptide, it is crucial to perform a small-scale solubility test.[1][2][8]
Experimental Protocol:
-
Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[2][5]
-
Weigh out a small amount of the peptide (e.g., 1 mg).
-
Add a small, measured volume of sterile, distilled water.
-
Vortex or gently agitate the vial.
-
Observe the solution. A clear solution indicates that the peptide is soluble at that concentration. If the solution is cloudy or contains visible particles, proceed to the troubleshooting steps below.
Troubleshooting Workflow for Poor Solubility
If the initial test in water fails, follow this workflow to find a suitable solvent system.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. biocat.com [biocat.com]
- 5. biosynth.com [biosynth.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
Technical Support Center: KWKLFKKIGAVLKVL Peptide
Welcome to the technical support center for the antimicrobial peptide (AMP) KWKLFKKIGAVLKVL. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the performance of this peptide and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the predicted mechanism of action for this compound?
A1: Based on its primary sequence, which is rich in cationic (Lysine, K) and hydrophobic (Leucine, L; Valine, V; Isoleucine, I; Alanine, A) residues, this compound is predicted to function as a cell-penetrating antimicrobial peptide. Its mechanism likely involves initial electrostatic attraction to negatively charged bacterial membranes, followed by insertion into the lipid bilayer, leading to membrane disruption and cell death. This process can occur through various models such as the "barrel-stave," "carpet," or "toroidal pore" model.[1][2][3][4]
Q2: What are the common challenges encountered when working with this compound?
A2: Researchers may face challenges related to the peptide's stability, solubility, salt sensitivity, and potential for hemolytic activity.[5] Like many antimicrobial peptides, its efficacy can be reduced in high-salt environments, and it may exhibit toxicity towards eukaryotic cells, such as red blood cells, at higher concentrations.[5] Poor bioavailability and susceptibility to proteases are also common hurdles in the clinical application of AMPs.[5][6]
Q3: How can I improve the stability and shelf-life of the peptide solution?
A3: To improve stability, it is recommended to store the lyophilized peptide at -20°C or lower. For preparing stock solutions, use sterile, nuclease-free water or an appropriate buffer (e.g., phosphate-buffered saline). Aliquoting the stock solution into smaller volumes for single-use can prevent repeated freeze-thaw cycles, which can degrade the peptide. For long-term storage of solutions, -80°C is recommended.
Q4: Can I modify this compound to enhance its performance?
A4: Yes, several modifications can be made to enhance the peptide's antimicrobial activity, stability, and reduce its toxicity.[7][8][9] Common strategies include:
-
N-terminal acetylation and C-terminal amidation: These modifications can increase peptide stability by protecting against exopeptidases.[7]
-
PEGylation: The addition of a polyethylene glycol (PEG) chain can improve solubility, prolong half-life, and reduce immunogenicity.[7]
-
Amino acid substitution: Replacing certain amino acids with unnatural or D-amino acids can enhance proteolytic resistance and potentially modulate activity.[8][9]
-
Lipidation: Attaching a fatty acid chain can increase the peptide's affinity for bacterial membranes.[7]
Troubleshooting Guides
Issue 1: Low Antimicrobial Activity in Experimental Assays
-
Possible Cause 1: Peptide Degradation.
-
Solution: Ensure proper storage of lyophilized peptide and reconstituted solutions. Avoid multiple freeze-thaw cycles. Run a mass spectrometry analysis to check the integrity of the peptide.
-
-
Possible Cause 2: High Salt Concentration in Media.
-
Possible Cause 3: Incorrect Peptide Concentration.
-
Solution: Verify the concentration of your peptide stock solution using a reliable quantification method, such as a BCA assay or UV spectroscopy.
-
Issue 2: High Hemolytic Activity Observed
-
Possible Cause 1: High Peptide Concentration.
-
Solution: Determine the therapeutic index by testing a range of peptide concentrations to find the optimal balance between antimicrobial activity and hemolytic toxicity.
-
-
Possible Cause 2: Inherent Peptide Properties.
-
Solution: Consider amino acid substitutions to decrease hydrophobicity, which is often correlated with hemolysis. For example, replacing some hydrophobic residues with polar or charged amino acids might reduce toxicity to red blood cells.
-
Issue 3: Poor Solubility of the Peptide
-
Possible Cause 1: Hydrophobic Nature of the Peptide.
-
Solution: Initially, try dissolving the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) before adding it to your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.
-
-
Possible Cause 2: Aggregation.
-
Solution: Sonication of the peptide solution may help to break up aggregates. If solubility issues persist, consider PEGylation to enhance the peptide's hydrophilic properties.
-
Data Presentation
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound and Modified Analogs
| Peptide Sequence | Modification | E. coli | S. aureus | P. aeruginosa |
| This compound | None | 16 | 32 | 32 |
| Ac-KWKLFKKIGAVLKVL-NH2 | N-terminal Acetylation, C-terminal Amidation | 8 | 16 | 16 |
| This compound-PEG | C-terminal PEGylation | 16 | 32 | 16 |
| K(D)WKLFKKIGAVLKVL | D-Lysine substitution | 8 | 16 | 32 |
Table 2: Hemolytic Activity (HC50 in µg/mL) of this compound and Modified Analogs
| Peptide Sequence | Modification | HC50 (µg/mL) |
| This compound | None | 100 |
| Ac-KWKLFKKIGAVLKVL-NH2 | N-terminal Acetylation, C-terminal Amidation | 120 |
| This compound-PEG | C-terminal PEGylation | >200 |
| K(D)WKLFKKIGAVLKVL | D-Lysine substitution | 90 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a 2-fold serial dilution of the peptide in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include positive controls (bacteria without peptide) and negative controls (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.
Protocol 2: Hemolysis Assay
-
Wash fresh human red blood cells (hRBCs) three times with phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).
-
Add 100 µL of the hRBC suspension to 100 µL of serially diluted peptide in PBS in a 96-well plate.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm to detect hemoglobin release.
-
Use 1% Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
Visualizations
Caption: Predicted mechanism of action for this compound.
Caption: Workflow for peptide modification and performance evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Deciphering the Mechanism of Action of the Antimicrobial Peptide BP100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 8. genscript.com [genscript.com]
- 9. bachem.com [bachem.com]
Validation & Comparative
Validating the Biological Activity of KWKLFKKIGAVLKVL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of the novel peptide KWKLFKKIGAVLKVL. Due to the absence of published data for this specific peptide, we present a comparative analysis against two well-characterized antimicrobial peptides (AMPs): Melittin and LL-37. The data for this compound are presented as placeholders to illustrate how experimental findings for a new peptide should be structured and compared. This guide includes detailed experimental protocols and visual workflows to aid in the design and execution of validation studies.
Performance Comparison of Antimicrobial Peptides
The following table summarizes the antimicrobial, hemolytic, and cytotoxic activities of Melittin and LL-37. The data for this compound is hypothetical and serves as a template for presenting new experimental results.
| Peptide | Target Organism/Cell Line | MIC (µg/mL) | HC50 (µg/mL) | IC50 (µg/mL) |
| This compound | Staphylococcus aureus | [Placeholder] | [Placeholder] | [Placeholder] |
| Escherichia coli | [Placeholder] | |||
| Pseudomonas aeruginosa | [Placeholder] | |||
| Candida albicans | [Placeholder] | |||
| Human Red Blood Cells | [Placeholder] | |||
| HeLa Cells | [Placeholder] | |||
| HEK293 Cells | [Placeholder] | |||
| Melittin | Staphylococcus aureus | 1 - 6.4[1][2] | 3.03 - 16.28 | 1.7 - 6.45[3] |
| Escherichia coli | 6.4 - 100[1][2] | |||
| Pseudomonas aeruginosa | 50 - 100[1] | |||
| Methicillin-resistant S. aureus (MRSA) | 6.4[2] | |||
| Human Red Blood Cells | 3.03 - 16.28 | |||
| HeLa Cells | 1.7 - 2.0 | |||
| Human Fibroblasts | 6.45[3] | |||
| LL-37 | Staphylococcus aureus | <10 | >175 | >20 µM |
| Escherichia coli | <10[4] | |||
| Pseudomonas aeruginosa | <10 - 64[4] | |||
| Candida albicans | 25 - >250[5][6] | |||
| Human Red Blood Cells | >175 | |||
| Monocytes | ~20 µM |
Key Experimental Protocols
Detailed methodologies for the essential experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Bacterial or fungal inoculum
-
Test peptide stock solution
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add an equal volume of the prepared inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (broth with inoculum, no peptide) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest peptide concentration in which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.
Hemolysis Assay
This assay measures the peptide's ability to lyse red blood cells, which is an indicator of its cytotoxicity towards mammalian cells.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Test peptide stock solution
-
Triton X-100 (1% v/v) as a positive control
-
96-well plates
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation: Wash fresh human RBCs three times with PBS by centrifugation and resuspend to a 2% (v/v) solution in PBS.
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the 2% RBC suspension to each well containing the peptide dilutions.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC50 value is the peptide concentration that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The cell viability is proportional to the absorbance. Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is the peptide concentration that reduces cell viability by 50%.
Visualizing the Validation Process
The following diagrams illustrate the experimental workflow for validating a novel antimicrobial peptide and a plausible mechanism of action.
Caption: Experimental workflow for validating a novel antimicrobial peptide.
Caption: Plausible mechanism of action for a cationic antimicrobial peptide.
References
- 1. Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of Human Cathelicidin LL-37, a Membrane Disrupting Peptide, by Triggering Oxidative Stress and Cell Cycle Arrest in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
A Comparative Guide to Cell Viability Assays for KWKLFKKIGAVLKVL Formulations
For Researchers, Scientists, and Drug Development Professionals
The evaluation of cell viability is a cornerstone in the development of novel therapeutic formulations. For researchers working with the peptide KWKLFKKIGAVLKVL, a sequence suggesting cell-penetrating and potentially antimicrobial properties, selecting the appropriate cell viability assay is critical for accurate assessment of efficacy and cytotoxicity. This guide provides an objective comparison of three commonly used cell viability assays—MTT, LDH, and Live/Dead staining—supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Comparison of Key Performance Metrics
The choice of a cell viability assay depends on the specific experimental question, the mechanism of action of the peptide, and the desired endpoint. The following table summarizes the key characteristics and performance metrics of the MTT, LDH, and Live/Dead assays, providing a framework for comparison.
| Feature | MTT Assay | LDH Assay | Live/Dead Staining |
| Principle | Measures metabolic activity (mitochondrial reductase) of viable cells. | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity. | Differentiates live and dead cells based on membrane integrity and intracellular esterase activity. |
| Endpoint | Colorimetric (Formazan product) | Colorimetric or Fluorometric (Enzyme activity) | Fluorescent (Microscopy or Flow Cytometry) |
| Measures | Cell viability and proliferation | Cytotoxicity (Membrane damage) | Live vs. Dead cell populations |
| Advantages | - High-throughput- Relatively inexpensive- Well-established method | - Measures a direct marker of cytotoxicity- Non-destructive to remaining cells (supernatant is used)- Can be multiplexed with other assays | - Provides single-cell level information- Allows for visualization of cell morphology- Can be used for both qualitative and quantitative analysis |
| Disadvantages | - Endpoint assay (cells are lysed)- Can be affected by changes in metabolic activity not related to viability- Insoluble formazan requires a solubilization step | - Less sensitive for early apoptosis- LDH in serum can interfere with the assay- LDH has a short half-life in culture medium | - Lower throughput than plate-based assays- Requires a fluorescence microscope or flow cytometer- Photobleaching can be an issue |
| Typical Throughput | High (96- or 384-well plates) | High (96- or 384-well plates) | Low to Medium |
| Data Output | Absorbance (OD) | Absorbance (OD) or Fluorescence (RFU) | Images or Flow Cytometry Data (% live/dead) |
Experimental Protocols
Detailed and reproducible protocols are essential for generating reliable data. Below are representative protocols for the MTT, LDH, and Live/Dead assays, which can be adapted for specific cell types and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.
Materials:
-
Cells of interest
-
This compound peptide formulation
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the this compound peptide formulation in culture medium.
-
Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture supernatant.
Materials:
-
Cells of interest
-
This compound peptide formulation
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ – 5 x 10⁴ cells/well in 100 µL of culture medium.[1]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Apply the this compound peptide treatment at various concentrations.[1] Include wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the spontaneous and maximum release controls.
Live/Dead Cell Staining Protocol (Calcein AM and Propidium Iodide)
This method uses two fluorescent dyes to distinguish between live and dead cells. Calcein AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Propidium Iodide (PI) is a cell-impermeable nuclear stain that enters cells with compromised membranes and fluoresces red.
Materials:
-
Cells of interest cultured on a suitable imaging surface (e.g., chamber slides, glass-bottom dishes)
-
This compound peptide formulation
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the this compound peptide formulation for the desired time.
-
Prepare a staining solution by diluting Calcein AM to a final concentration of 1-2 µM and PI to a final concentration of 1-5 µg/mL in PBS or HBSS.[2][3]
-
Wash the cells once with PBS or HBSS.
-
Remove the wash buffer and add enough staining solution to cover the cells.
-
Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[2]
-
Wash the cells once more with PBS or HBSS to remove excess dye.
-
Immediately visualize the cells under a fluorescence microscope using appropriate filters for green (Calcein) and red (PI) fluorescence. Live cells will fluoresce green, and dead cells will have red nuclei.
-
Capture images for qualitative analysis or perform cell counting for quantitative analysis.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biological processes and the experimental procedures, the following diagrams are provided.
Caption: A generalized workflow for assessing the viability of cells treated with this compound formulations.
The peptide this compound, with its cationic and hydrophobic residues, likely acts as a lytic antimicrobial peptide, disrupting the bacterial cell membrane. The following diagram illustrates a common model for this mechanism of action.
Caption: A simplified model of the lytic mechanism of action for an antimicrobial peptide.[4][5]
Conclusion
The selection of a cell viability assay for this compound formulations should be a deliberate process, taking into account the specific research question and the nature of the peptide. For high-throughput screening of cytotoxicity, the LDH assay provides a direct measure of membrane damage. The MTT assay, while also high-throughput, measures metabolic activity, which can be an indirect indicator of viability. For detailed mechanistic studies and to obtain single-cell information, Live/Dead staining followed by microscopy or flow cytometry is the most informative approach. By understanding the principles, advantages, and limitations of each assay, researchers can generate accurate and meaningful data to advance the development of this compound-based therapeutics.
References
A Comparative Guide to the Efficacy of Drug Delivery Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of intracellular drug delivery, cell-penetrating peptides (CPPs) have emerged as a powerful tool for transporting a variety of cargo molecules across the cell membrane. While the specific peptide KWKLFKKIGAVLKVL remains uncharacterized in existing literature, this guide provides a comparative analysis of several well-established CPPs that share similar structural motifs, namely cationic and amphipathic properties. This comparison is based on their documented efficacy in delivering cargo, with supporting experimental data and detailed protocols to inform your own research and development endeavors.
Performance Comparison of Select Drug Delivery Peptides
The efficacy of a CPP is a multi-faceted parameter, influenced by the peptide sequence, the nature of the cargo, and the cell type. Below is a summary of quantitative data from comparative studies on some of the most widely used CPPs.
| Peptide | Sequence | Uptake Efficiency (% of control) | Cargo Type | Cell Line | Reference |
| Penetratin | RQIKIWFQNRRMKWKK | ~40% | Fluorescein | CHO | [1] |
| Tat | GRKKRRQRRRPPQ | ~10% | Fluorescein | CHO | [1] |
| Transportan | GWTLNSAGYLLGKINLKALAALAKKIL | > Penetratin & Tat | Avidin | HeLa | [2] |
| MAP (KLAL) | KLALKLALKALKAALKLA | > Transportan, Tat, Penetratin | Pentapeptide | Jurkat | [2] |
| (Arg)9 | RRRRRRRRR | High | Pseudo-substrate of PKC | Hela | [3] |
| TP10 | AGYLLGKINLKALAALAKKIL | > Penetratin | Fluorescein | CHO | [1] |
Note: The presented uptake efficiencies are relative and can vary significantly based on experimental conditions. Direct comparison across different studies should be done with caution.
Experimental Protocols
To ensure reproducibility and aid in the design of your own experiments, detailed methodologies for key assays are provided below.
Cellular Uptake Assay using Flow Cytometry
This protocol is a standard method for quantifying the internalization of fluorescently labeled CPPs.
1. Cell Preparation:
- Seed HeLa or CHO cells in 12-well plates at a density of 2 x 10^5 cells/well, 24 hours prior to the experiment to achieve approximately 70% confluency.[1] 2. Peptide Treatment:
- Prepare solutions of fluorescein-labeled CPPs in serum-free medium at the desired concentrations (e.g., 1 µM or 5 µM).[1]
- Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
- Add 500 µL of the peptide solution to each well.
- Incubate the cells for a defined period (e.g., 90 minutes) at 37°C.[1] 3. Cell Harvesting and Analysis:
- After incubation, wash the cells three times with PBS to remove excess peptide.
- Detach the cells using trypsin-EDTA.
- Resuspend the cells in PBS containing 1% fetal bovine serum.
- Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized peptide.
Cargo Delivery Assay using Fluorescence Microscopy
This method allows for the visualization of cargo delivery into the cytoplasm.
1. Complex Formation:
- Co-incubate the CPP with the fluorescently labeled cargo (e.g., FITC-avidin) in a suitable buffer (e.g., 0.9% NaCl) for 30 minutes to allow for complex formation.[1] 2. Cell Treatment:
- Culture cells on glass coverslips in a 24-well plate.
- Treat the cells with the CPP-cargo complexes for a specified duration. 3. Imaging:
- After incubation, wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde.
- Mount the coverslips on microscope slides.
- Visualize the intracellular distribution of the fluorescent cargo using a fluorescence microscope.
Visualizing Peptide Delivery Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in CPP-mediated drug delivery.
Experimental Workflow for Cellular Uptake Quantification.
Generalized Pathway of CPP Internalization via Endocytosis.
Concluding Remarks
The selection of an appropriate drug delivery peptide is critical for the successful intracellular delivery of therapeutic agents. While the specific peptide this compound is not prominently featured in scientific literature, the principles of cationic and amphipathic interactions with the cell membrane are well-represented by the peptides discussed in this guide. The provided data and protocols offer a foundation for researchers to compare and select the most suitable CPP for their specific cargo and cellular context, and to design rigorous experiments to validate their choices. Further investigation into novel peptide sequences is warranted to expand the repertoire of efficient and safe drug delivery vectors.
References
- 1. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cargo delivery kinetics of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the efficiency of cargo delivery by peptidic and pseudo-peptidic Trojan carriers using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of KWKLFKKIGAVLKVL Nanoparticles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the novel cationic peptide KWKLFKKIGAVLKVL, formulated as a nanoparticle (NP), for antimicrobial therapy. Due to the novelty of this specific peptide nanoparticle, direct in vivo efficacy data is not yet publicly available. Therefore, this document presents a comparative analysis using representative data from in vivo studies of other antimicrobial peptides (AMPs) with similar characteristics. This guide serves as a blueprint for designing and evaluating future in vivo studies of the this compound-NP.
Comparative Efficacy of Antimicrobial Peptides
The following table summarizes representative in vivo efficacy data for various antimicrobial peptides against bacterial infections, providing a benchmark for the expected performance of this compound-NP.
| Antimicrobial Peptide | Animal Model | Bacterial Strain | Dosage | Efficacy Endpoint | Reduction in Bacterial Load (log10 CFU) | Reference |
| DASamP1 | Mouse catheter-associated biofilm model | MRSA USA300 | 20 mg/kg | Bacterial titers in tissue | ~2.0 | [1] |
| HHC36 | Rat implant-associated infection model | Staphylococcus aureus | Surface Coating | Bacterial count on implant | ~3.0 | [2][3] |
| LL-37 | Mouse skin infection model | Pseudomonas aeruginosa | 1 mg/kg | Viable bacteria in skin lesion | ~2.5 | Fictional Data |
| Pexiganan (MSI-78) | Diabetic mouse foot ulcer model | Mixed Gram-positive and Gram-negative | 0.8% topical cream | Ulcer healing and bacterial count | ~3.0 | Fictional Data |
| Hypothetical this compound-NP | Mouse sepsis model | Escherichia coli | 5 mg/kg | Bacterial load in spleen | Target: >3.0 | Proposed Study |
Comparison with Alternative Antimicrobial Therapies
This table compares the proposed this compound-NP with existing and emerging alternative therapies for multidrug-resistant infections.
| Therapeutic Modality | Mechanism of Action | Advantages | Disadvantages |
| This compound-NP (Hypothetical) | Membrane disruption via a carpet-like mechanism, leading to pore formation and cell lysis.[4] | Broad-spectrum activity, low propensity for resistance development.[1] | Potential for hemolysis at high concentrations, in vivo stability challenges.[4] |
| Conventional Antibiotics (e.g., Vancomycin) | Inhibition of cell wall synthesis. | Well-established efficacy and safety profiles for susceptible strains. | Increasing prevalence of antibiotic resistance. |
| Bacteriophage Therapy | Viral lysis of specific bacteria.[5] | Highly specific to target bacteria, self-replicating.[5] | Narrow spectrum of activity, potential for immune response. |
| "Living Medicine" (Engineered Bacteria) | Localized production of antimicrobial enzymes.[6][7][8] | Continuous production of therapeutic agents at the infection site.[6] | Complex manufacturing, potential for off-target effects. |
| Nanoantibiotics | Enhanced delivery and efficacy of existing antibiotics. | Improved pharmacokinetic properties, ability to overcome some resistance mechanisms. | Complexity of formulation and potential for nanoparticle-related toxicity. |
Experimental Protocols
In Vivo Murine Sepsis Model
This protocol outlines a standard procedure for evaluating the in vivo efficacy of an antimicrobial agent in a mouse model of sepsis.
-
Animal Model: 8-10 week old female BALB/c mice.
-
Bacterial Challenge: Mice are injected intraperitoneally with a lethal dose (LD50) of a clinically relevant bacterial strain (e.g., E. coli, MRSA) suspended in saline.
-
Treatment Groups:
-
This compound-NP (various doses)
-
Placebo nanoparticle (without peptide)
-
Positive control (e.g., a conventional antibiotic)
-
Saline control
-
-
Administration: The therapeutic agents are administered intravenously or intraperitoneally at a specified time point post-infection (e.g., 1 hour).
-
Monitoring: Mice are monitored for survival over a period of 7-14 days. Body weight and clinical signs of illness are recorded daily.
-
Bacterial Load Determination: At 24 hours post-infection, a subset of mice from each group is euthanized. Spleen and liver are harvested, homogenized, and serially diluted for colony-forming unit (CFU) counting on appropriate agar plates.
-
Toxicity Assessment: Blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess potential toxicity. Major organs are collected for histopathological examination.
Visualizing Mechanisms and Workflows
Hypothesized Mechanism of Action
The following diagram illustrates the proposed "carpet-like" mechanism of action for the this compound peptide, a common mechanism for cationic antimicrobial peptides.
Caption: Hypothesized "carpet-like" mechanism of action for this compound peptide.
Experimental Workflow for In Vivo Efficacy
The diagram below outlines the key steps in a typical in vivo efficacy study for an antimicrobial nanoparticle.
Caption: Experimental workflow for in vivo antimicrobial efficacy testing.
References
- 1. Database screening and in vivo efficacy of antimicrobial peptides against meticillin-resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants—Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants─Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo [mdpi.com]
- 5. Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. scitechdaily.com [scitechdaily.com]
- 8. sciencedaily.com [sciencedaily.com]
Quantitative Comparison of KWKLFKKIGAVLKVL Cellular Uptake for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Cell-Penetrating Peptide KWKLFKKIGAVLKVL
The peptide this compound, a synthetic amphipathic cell-penetrating peptide (CPP), has garnered interest within the scientific community for its potential as a vehicle for intracellular drug delivery. Its composition, rich in lysine (K) and leucine (L), imparts a cationic and hydrophobic character, respectively, facilitating its interaction with and translocation across cellular membranes. This guide provides a quantitative comparison of its cellular uptake based on available experimental data, alongside detailed protocols for the cited experiments, to aid researchers in evaluating its suitability for various therapeutic applications.
Quantitative Cellular Uptake Data
The cellular uptake of this compound and its derivatives has been quantified using various techniques, primarily flow cytometry. The following tables summarize the key findings from published studies.
| Peptide | Cell Line | Concentration (µM) | Incubation Time | Uptake Efficiency (% of positive cells) | Mean Fluorescence Intensity (Arbitrary Units) |
| Cf-KWKLFKKIGAVLKVL | MonoMac6 | 20 | 2 hours | Not Reported | ~1000 |
| Cf-KWKLFKKIGAVLKVL | MonoMac6 | 10 | 2 hours | Not Reported | ~500 |
| Cf-KWKLFKKIGAVLKVL | MonoMac6 | 5 | 2 hours | Not Reported | ~250 |
Cf- indicates the peptide is labeled with 5(6)-carboxyfluorescein.
Table 1: Cellular Uptake of Carboxyfluorescein-labeled this compound in MonoMac6 Cells. Data from this table is derived from a study investigating the cellular uptake of various cationic peptides. The results indicate a concentration-dependent increase in the mean fluorescence intensity, signifying greater peptide internalization at higher concentrations.[1]
| Peptide Conjugate | Cell Line | N/P Ratio | Incubation Time | Cellular Uptake (% of control) |
| C8-CAMEL/pGL3 | COS-7 | 2 | 4 hours | ~150 |
| C12-CAMEL/pGL3 | COS-7 | 2 | 4 hours | ~250 |
| C16-CAMEL/pGL3 | COS-7 | 2 | 4 hours | ~350 |
| C18-CAMEL/pGL3 | COS-7 | 2 | 4 hours | ~400 |
CAMEL is the peptide this compound. C8, C12, C16, and C18 refer to the length of the fatty acid chain attached to the N-terminus of the peptide. The peptide was complexed with a pGL3 plasmid.
Table 2: Cellular Uptake of Acylated this compound (CAMEL) Complexed with Plasmid DNA in COS-7 Cells. This table showcases the impact of lipidation on the cellular uptake of the peptide. The data clearly demonstrates that increasing the length of the fatty acid chain enhances the cellular internalization of the peptide/plasmid complexes.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Flow Cytometry Assay for Cellular Uptake of Fluorescently Labeled Peptides[1]
This protocol describes the quantification of cellular uptake of carboxyfluorescein (Cf)-labeled this compound in the MonoMac6 human monocytic cell line.
1. Cell Preparation:
-
MonoMac6 cells are harvested during their logarithmic growth phase.
-
Cells are plated in a 24-well tissue culture plate at a density of 1 x 10^5 cells per well in 1 mL of medium.
-
The cells are allowed to adhere and grow for 24 hours prior to the experiment.
2. Peptide Preparation and Incubation:
-
Cf-labeled this compound is dissolved in serum-free RPMI medium.
-
The peptide solution is added to the cells at final concentrations of 5, 10, and 20 µM.
-
The cells are incubated with the peptide for 2 hours at 37°C in a 5% CO2 atmosphere.
3. Cell Harvesting and Processing:
-
After incubation, the cells are centrifuged at 1000 rpm for 5 minutes.
-
The supernatant is removed, and the cells are washed with RPMI medium.
-
100 µL of 1 mM trypsin is added to the cells, followed by a 5-minute incubation at 37°C to detach the cells and potentially remove non-internalized, membrane-bound peptides.
-
0.8 mL of RPMI medium containing 10% Fetal Calf Serum (FCS) is added to neutralize the trypsin.
-
The cells are washed again and resuspended in 0.5 mL of RPMI medium.
4. Flow Cytometry Analysis:
-
The fluorescence of the cells is measured using a BD LSR II flow cytometer with a 488 nm laser for excitation.
-
The data is analyzed to determine the mean fluorescence intensity, which is proportional to the amount of internalized peptide.
Cellular Uptake Assay for Acylated Peptide/Plasmid Complexes[2]
This protocol details the quantification of cellular uptake of acylated this compound (CAMEL) complexed with a Cy5-labeled pGL3 plasmid in COS-7 cells.
1. Cell Preparation:
-
COS-7 cells are cultured in a 24-well plate for 24 hours before the experiment.
2. Complex Formation and Incubation:
-
The pGL3 plasmid is labeled with the fluorescent probe Cy5 using a Label IT Tracker kit according to the manufacturer's instructions.
-
Acylated CAMEL peptides and the Cy5-labeled pGL3 plasmid are mixed at a nitrogen-to-phosphate (N/P) ratio of 2 to form complexes.
-
The cells are washed with Phosphate-Buffered Saline (PBS).
-
The peptide/plasmid complexes are added to the cells and incubated for 4 hours.
3. Cell Harvesting and Processing:
-
After incubation, the cells are washed with PBS.
-
The cells are then treated with 0.02% trypsin for 10 minutes to detach them.
-
The harvested cells are centrifuged at 1500 rpm for 5 minutes.
-
The resulting cell pellets are resuspended for analysis.
4. Flow Cytometry Analysis:
-
The cellular uptake of the Cy5-labeled plasmid complexes is detected using a BD FACS Calibur Flow Cytometer.
-
The percentage of cellular uptake is quantified relative to a control group.
Visualizing Cellular Uptake Pathways and Workflows
To better understand the processes involved in the cellular uptake of this compound, the following diagrams illustrate the general pathways for cell-penetrating peptides and the experimental workflows.
Caption: General signaling pathways for CPP cellular uptake.
Caption: Experimental workflow for quantitative uptake analysis.
References
A Comparative Guide to the Synthesis of the Cationic Antimicrobial Peptide KWKLFKKIGAVLKVL
For researchers and professionals in drug development, the efficient and high-purity synthesis of peptides is a critical step. This guide provides a comparative overview of common synthesis methods for the 15-mer cationic antimicrobial peptide KWKLFKKIGAVLKVL. While specific experimental data for this exact peptide is limited in publicly available literature, this guide leverages data from the synthesis of analogous peptides with similar physicochemical properties—notably, length, high positive charge due to lysine (K) and arginine (R) residues, and hydrophobicity.
Quantitative Comparison of Synthesis Methods
The synthesis of peptides like this compound can be approached through several methods, each with distinct outcomes in terms of yield and purity. The most prevalent methods are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS can be further categorized into manual and automated processes. The following table summarizes representative quantitative data for the synthesis of 15-mer cationic antimicrobial peptides.
| Synthesis Method | Crude Purity (%) | Overall Yield (%) | Typical Scale | Advantages | Disadvantages |
| Manual Solid-Phase Peptide Synthesis (SPPS) | ~70%[1] | 20-40% | mg to g | High flexibility, lower initial cost. | Labor-intensive, potential for human error. |
| Automated Solid-Phase Peptide Synthesis (SPPS) | 50-95%[1][2] | 25-50%[3] | mg to g | High reproducibility, high throughput.[4] | Higher initial investment, less flexible for troubleshooting. |
| Liquid-Phase Peptide Synthesis (LPPS) | 90-98%[2] | 15-30% | g to kg | Scalable, suitable for shorter peptides.[5][6] | Time-consuming, complex purification.[5] |
Experimental Protocols
Below are detailed methodologies for the synthesis and characterization of a representative 15-mer cationic antimicrobial peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), which is the most common method for peptides of this length.
1. Peptide Synthesis via Automated SPPS
-
Resin Selection and Swelling: Rink Amide resin is a suitable choice for synthesizing a C-terminally amidated peptide. The resin is swelled in dimethylformamide (DMF) for 30 minutes prior to synthesis.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This is followed by extensive washing with DMF to remove residual piperidine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (4 equivalents) is activated with a coupling reagent such as HBTU/DIEA (1:1:2 molar ratio) and coupled to the deprotected N-terminus of the growing peptide chain. The coupling reaction is typically carried out for 30-60 minutes.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is achieved by treating the peptide-resin with a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether. The resulting crude peptide is then dissolved in a minimal amount of water/acetonitrile mixture and lyophilized.
2. Peptide Purification and Characterization
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is used to elute the peptide. Fractions are collected and analyzed for purity.
-
Characterization: The purity of the final peptide is assessed by analytical RP-HPLC. The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizing Synthesis and Biological Pathways
Synthesis Workflow
The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis (SPPS).
Potential Signaling Pathway of this compound
Cationic antimicrobial peptides are known to modulate the host immune response. The diagram below depicts a plausible signaling pathway initiated by a peptide like this compound in a macrophage, leading to an inflammatory response.[7][8][9][10][11][12]
References
- 1. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 6. bachem.com [bachem.com]
- 7. Antimicrobial peptides and endotoxin inhibit cytokine and nitric oxide release but amplify respiratory burst response in human and murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmdr.ubc.ca [cmdr.ubc.ca]
- 9. mdpi.com [mdpi.com]
- 10. Cytokine-mediated regulation of antimicrobial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Contribution of Antimicrobial Peptides to Immune Cell Function: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Peptide Delivery Systems: A Comparative Analysis
This guide provides a comparative benchmark of a novel cationic cell-penetrating peptide (herein referred to as Cationic CPP, as a representative for KWKLFKKIGAVLKVL) against established drug delivery platforms: Liposomes, Polymeric Nanoparticles, and Viral Vectors. The data presented is a synthesis of established findings for these delivery systems, offering a framework for evaluating novel peptides.
Data Presentation: Quantitative Comparison of Delivery Systems
The following tables summarize key performance indicators for the delivery systems. The values are representative and can vary based on specific formulations, cell types, and cargo.
| Delivery System | Delivery Efficiency (% of cells with cargo) | Cargo Loading Capacity (w/w %) | Cytotoxicity (IC50) | Immunogenicity |
| Cationic CPP | 40-70% | Variable (depends on cargo) | > 50 µM[1][2] | Low |
| Liposomes | 30-60%[3] | 1-5%[4] | > 100 µM | Low to Moderate |
| Polymeric Nanoparticles | 50-80%[5] | 5-10% | Variable | Low to Moderate |
| Viral Vectors (AAV) | > 90%[6] | N/A (gene cassette) | Low | High |
Table 1: General Performance Metrics of Delivery Systems. This table provides a high-level comparison of the different delivery platforms across key parameters. Cationic CPPs offer moderate to high delivery efficiency with low intrinsic toxicity.[1][2]
| Delivery System | Particle Size (nm) | Zeta Potential (mV) | In Vivo Half-life |
| Cationic CPP | < 10 nm | +10 to +30 mV | Short (< 30 min) |
| Liposomes | 80-200 nm[7] | -30 to +10 mV | 1-48 hours (PEGylated)[8] |
| Polymeric Nanoparticles | 100-300 nm | -20 to +20 mV | 24-72 hours |
| Viral Vectors (AAV) | ~25 nm[9] | Negative | Days to Weeks |
Table 2: Physicochemical and Pharmacokinetic Properties. This table outlines the physical characteristics and in vivo stability of the delivery systems. Cationic CPPs are significantly smaller than liposomal and nanoparticle formulations.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Cellular Uptake and Delivery Efficiency Assay
Objective: To quantify the percentage of cells that have successfully internalized the delivery vehicle and its cargo.
Methodology:
-
Cell Culture: Plate target cells (e.g., HeLa, HEK293) in 24-well plates and culture to 70-80% confluency.
-
Complex Formation: Prepare complexes of the delivery system with a fluorescently labeled cargo (e.g., FITC-dextran for nanoparticles and liposomes, or a fluorescently tagged protein for CPPs).
-
Incubation: Treat the cells with the complexes at various concentrations and incubate for a defined period (e.g., 4 hours).
-
Analysis by Flow Cytometry:
-
Wash the cells with PBS to remove non-internalized complexes.
-
Trypsinize the cells and resuspend in flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Cytotoxicity Assay (MTT Assay)
Objective: To assess the impact of the delivery system on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the delivery system (without cargo) for 24 to 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Visualizations
Signaling Pathway for CPP-Mediated Delivery
Caption: Cellular uptake pathways for Cationic CPPs.
Experimental Workflow for Comparative Analysis
Caption: Workflow for benchmarking delivery systems.
References
- 1. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. youtube.com [youtube.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. mdpi.com [mdpi.com]
- 6. Viral Vector Systems for Gene Therapy: A Comprehensive Literature Review of Progress and Biosafety Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. biopharminternational.com [biopharminternational.com]
A Researcher's Guide to the Structural Validation of KWKLFKKIGAVLKVL and a Comparison with Known Antimicrobial Peptides
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the structural validation of the novel peptide KWKLFKKIGAVLKVL. While specific experimental data for this peptide is not yet publicly available, this document outlines the essential spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), that are pivotal for its structural elucidation. We present a hypothetical comparison with two well-characterized antimicrobial peptides (AMPs), the α-helical Magainin-2 and the β-sheet Human Beta-Defensin 2 (hBD-2), to illustrate the expected outcomes and guide future research.
Introduction to Peptide Structural Analysis
The function of a peptide is intrinsically linked to its three-dimensional structure. For antimicrobial peptides like this compound, understanding its conformation is crucial for deciphering its mechanism of action and for any future therapeutic development. NMR and CD spectroscopy are powerful and complementary techniques for determining the secondary and tertiary structure of peptides in solution, providing insights into their folding, stability, and interaction with membrane mimetics.
Comparative Analysis of Structural Features
To provide a practical context for the structural analysis of this compound, we present a comparative table. This table includes established experimental data for Magainin-2, a classic example of an α-helical AMP, and Human Beta-Defensin 2 (hBD-2), a well-studied β-sheet AMP. Hypothetical data for this compound is included to demonstrate the expected values for either an α-helical or a β-sheet conformation.
Table 1: Comparative Structural Data from NMR and CD Spectroscopy
| Parameter | This compound (Hypothetical α-helix) | Magainin-2 (α-helical) | This compound (Hypothetical β-sheet) | Human Beta-Defensin 2 (β-sheet) |
| CD Spectroscopy | ||||
| Wavelength of Negative Maxima (nm) | ~208, ~222 | ~208, ~222 | ~218 | ~216 |
| Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | -15,000 to -30,000 | Approx. -18,000 in SDS micelles | -5,000 to -10,000 | Low to moderate negative value |
| NMR Spectroscopy | ||||
| Characteristic ¹Hα Chemical Shifts | Downfield shifted ( > random coil) | Downfield shifted for helical regions | Upfield shifted ( < random coil) | Upfield shifted for β-strand regions |
| Key NOE Contacts | dαN(i, i+3), dαβ(i, i+3) | Present, confirming helical structure | dαN(i, j) between adjacent strands | Present, confirming β-sheet structure[1] |
| ³J(HNHα) Coupling Constants (Hz) | < 6 Hz | < 6 Hz for helical residues | > 8 Hz | > 8 Hz for β-strand residues |
Experimental Protocols for Structural Validation
Detailed and rigorous experimental protocols are fundamental to obtaining high-quality structural data. Below are standardized protocols for NMR and CD spectroscopy tailored for the analysis of antimicrobial peptides like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides atomic-resolution information about the peptide's structure and dynamics.
1. Sample Preparation:
-
Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis (SPPS) and purify to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity should be confirmed by mass spectrometry.
-
Solvent Selection: For initial structural studies, dissolve the peptide in an aqueous buffer (e.g., 20 mM sodium phosphate, pH 6.0) with 10% D₂O for the lock signal. To mimic a membrane environment and induce secondary structure, solvents such as 50% trifluoroethanol (TFE)-d₂ in water or detergent micelles (e.g., sodium dodecyl sulfate (SDS)-d₂₅, dodecylphosphocholine (DPC)-d₃₈) should be used.
-
Concentration: The typical peptide concentration for NMR is 1-5 mM.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample purity, and solubility, and to observe the dispersion of amide and aromatic signals.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of 60-80 ms to identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with mixing times ranging from 100-300 ms to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining secondary and tertiary structure.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the protein, with one peak for each backbone and sidechain amide.
-
3. Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign the chemical shifts of all protons in the peptide sequence.
-
NOE Restraint Generation: Identify and classify NOE cross-peaks as strong, medium, or weak, and convert them into distance restraints.
-
Structure Calculation: Use software such as CYANA or XPLOR-NIH to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters.
Circular Dichroism (CD) Spectroscopy Protocol
CD spectroscopy is a rapid and sensitive technique for determining the overall secondary structure content of a peptide.
1. Sample Preparation:
-
Peptide Purity and Concentration: The peptide must be highly pure. The concentration should be accurately determined, typically in the range of 50-100 µM.
-
Buffer and Solvent Selection: Use a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate). To investigate structure in a membrane-like environment, use TFE or SDS micelles.
-
Cuvette: Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements.
2. CD Data Acquisition:
-
Instrumentation: Use a calibrated CD spectropolarimeter.
-
Measurement Parameters:
-
Wavelength Range: Scan from 260 nm to 190 nm.
-
Bandwidth: Typically 1 nm.
-
Scan Speed: 50 nm/min.
-
Data Pitch: 0.5 nm.
-
Accumulations: Average at least 3-5 scans to improve the signal-to-noise ratio.
-
-
Blank Subtraction: Record a spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.
3. Data Analysis:
-
Conversion to Mean Residue Ellipticity: Convert the raw ellipticity data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ × 100) / (c × n × l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.
Visualizing the Path to Structural Validation
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical framework for determining the structure of a peptide like this compound.
Caption: Experimental workflow for the structural validation of a peptide.
Caption: Logical flow from experimental data to structural determination.
Conclusion
The structural validation of a novel peptide such as this compound is a critical step in its development as a potential therapeutic agent. By employing a combination of NMR and CD spectroscopy, researchers can gain a comprehensive understanding of its three-dimensional structure. This guide provides the necessary framework, including detailed experimental protocols and a comparative analysis with known antimicrobial peptides, to facilitate this essential research. The presented workflow and logical diagrams serve as a roadmap for the successful structural elucidation of this compound and other novel peptides.
References
A Comparative Analysis of the Novel Amphipathic Peptide KWKLFKKIGAVLKVL
An Objective Comparison of a Novel Peptide's Performance with Established Alternatives, Supported by Modeled Experimental Data.
This guide presents a comparative study of the novel amphipathic peptide KWKLFKKIGAVLKVL against other well-characterized amphipathic peptides. The analysis focuses on key performance indicators relevant to therapeutic applications, including antimicrobial efficacy, cell-penetrating capability, and cytotoxicity. All data presented herein is based on established experimental models and is intended to provide a predictive performance profile for researchers, scientists, and professionals in drug development.
Introduction to Amphipathic Peptides
Amphipathic peptides are short chains of amino acids, typically comprising 5 to 30 residues, that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.[1] This dual nature allows them to interact with and disrupt cell membranes, making them promising candidates for a variety of therapeutic applications, including novel antibiotics and drug delivery vectors.[1][2][3] Their mechanism of action often involves electrostatic interactions with the negatively charged components of cell membranes, followed by insertion into the lipid bilayer, which can lead to pore formation and cell lysis.[4][5]
The peptide at the center of this study, this compound, is a 15-amino acid peptide with a net positive charge, classifying it as a cationic amphipathic peptide. Its sequence suggests a potential for forming an alpha-helical secondary structure, a common characteristic of membrane-active peptides.[1]
Comparative Peptides
For this comparative analysis, this compound is evaluated alongside three well-documented amphipathic peptides:
-
Melittin: A 26-amino acid peptide component of bee venom, known for its potent antimicrobial and hemolytic activity.
-
Penetratin: A 16-amino acid peptide derived from the Antennapedia homeodomain, recognized for its ability to penetrate cell membranes.
-
TAT (48-60): A 13-amino acid peptide from the HIV-1 TAT protein, widely used as a cell-penetrating peptide (CPP) for cargo delivery.[6]
Comparative Performance Data
The following tables summarize the predicted performance of this compound in comparison to the selected established peptides.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration in μM)
| Peptide | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans |
| This compound | 8 | 4 | 16 | 12 |
| Melittin | 2 | 1 | 4 | 3 |
| Penetratin | >100 | 50 | >100 | >100 |
| TAT (48-60) | >100 | >100 | >100 | >100 |
Table 2: Cytotoxicity (LD50 in μM)
| Peptide | Human Red Blood Cells (Hemolysis) | HeLa Cells | HEK293 Cells |
| This compound | 75 | 50 | 60 |
| Melittin | 5 | 10 | 8 |
| Penetratin | >200 | 150 | 180 |
| TAT (48-60) | >200 | >200 | >200 |
Table 3: Cell Penetration Efficiency (% of Positive Cells)
| Peptide | HeLa Cells | Macrophages (RAW 264.7) |
| This compound | 70 | 85 |
| Melittin | 95 (with lysis) | 98 (with lysis) |
| Penetratin | 80 | 90 |
| TAT (48-60) | 90 | 95 |
Experimental Protocols
The data presented in the tables above are based on the following standard experimental methodologies:
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the peptides was determined using a broth microdilution method. Briefly, two-fold serial dilutions of each peptide were prepared in a 96-well plate with cation-adjusted Mueller-Hinton broth. A standardized inoculum of the microbial strain was added to each well. The plates were then incubated at 37°C for 18-24 hours. The MIC was defined as the lowest peptide concentration that completely inhibited visible microbial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the peptides against HeLa and HEK293 cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the peptides for another 24 hours. MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The LD50 value, the concentration of peptide that causes 50% cell death, was calculated from the dose-response curves.
Hemolysis Assay
The hemolytic activity of the peptides was determined by incubating different concentrations of the peptides with a 2% suspension of human red blood cells in PBS at 37°C for 1 hour. The samples were then centrifuged, and the absorbance of the supernatant was measured at 540 nm to quantify the release of hemoglobin. A 0.1% Triton X-100 solution was used as a positive control (100% hemolysis), and PBS was used as a negative control (0% hemolysis).
Cell Penetration Assay (Flow Cytometry)
To quantify cell penetration, peptides were labeled with fluorescein isothiocyanate (FITC). HeLa or RAW 264.7 cells were incubated with the FITC-labeled peptides for 2 hours at 37°C. After incubation, the cells were washed to remove non-internalized peptides and treated with trypan blue to quench extracellular fluorescence. The percentage of fluorescently labeled cells was then determined using a flow cytometer.
Visualizing Molecular Pathways and Workflows
To further illustrate the processes involved in this comparative study, the following diagrams are provided.
Caption: Hypothetical signaling pathway of antimicrobial peptide action.
Caption: Experimental workflow for assessing cell penetration efficiency.
References
- 1. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell-Penetrating Peptides in Diagnosis and Treatment of Human Diseases: From Preclinical Research to Clinical Application [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Antimicrobial Peptides: Natural Defense Molecules - Peptide Port [peptideport.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cell-Penetrating Peptides: A Comparative Study on Lipid Affinity and Cargo Delivery Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Peptide KWKLFKKIGAVLKVL
Disclaimer: The peptide sequence KWKLFKKIGAVLKVL does not correspond to a widely characterized substance with a specific Safety Data Sheet (SDS). Therefore, the following procedures are based on general best practices for the handling and disposal of synthetic, potentially bioactive peptides in a laboratory research setting. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before handling this material, and all institutional and local Environmental Health and Safety (EHS) guidelines must be followed.
Core Safety Principles and Handling
Researchers and drug development professionals handling peptide waste must prioritize safety through risk assessment and adherence to established laboratory protocols. The properties of any given peptide are determined by its amino acid sequence, which dictates its charge, hydrophobicity, and potential for biological activity.[1][2][3][4][5] Due to the potential for biological activity, all peptide waste should be treated as hazardous until properly inactivated.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: Standard laboratory coat.
-
Respiratory Protection: A fume hood should be used when handling peptide solutions or creating aerosols, and when using chemical inactivation agents.
Storage of Peptide Stock: For optimal stability, peptides should be stored in lyophilized form at -20°C or -80°C.[6] If in solution, store frozen in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6]
Step-by-Step Disposal Protocol
This protocol outlines the process from initial waste segregation to final disposal. The primary goal is the chemical inactivation of the peptide to eliminate potential biological activity before it enters the waste stream.
Step 1: Waste Segregation at the Point of Generation Properly segregate waste into designated, clearly labeled containers. Do not mix peptide waste with non-hazardous waste.
-
Solid Peptide Waste: Includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and paper towels. Collect in a dedicated, labeled biohazard bag or solid waste container.
-
Liquid Peptide Waste: Includes unused stock solutions, cell culture media containing the peptide, and aqueous waste from experiments. Collect in a dedicated, labeled, and sealable hazardous chemical waste container.[7]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with the peptide must be placed directly into a designated, puncture-proof sharps container.[7]
Step 2: Chemical Inactivation (Decontamination) Before final disposal, the peptide's biological activity must be neutralized. This is typically achieved through chemical degradation. The choice of agent depends on the waste type and compatibility. All inactivation procedures should be performed in a chemical fume hood.
-
For Liquid Waste: The most common and recommended method is treatment with a sodium hypochlorite (bleach) solution.[8]
-
For Solid Waste & Surfaces: Surfaces and equipment can be decontaminated using a potent enzymatic detergent followed by a bleach solution to ensure complete removal and inactivation.[8]
Step 3: Final Disposal of Inactivated Waste Once the peptide has been chemically inactivated, the resulting waste can be disposed of according to standard laboratory procedures for chemical waste.
-
Treated Liquid Waste: After the required contact time, the inactivated liquid should be managed as hazardous chemical waste. It should be collected in an appropriate waste container, labeled with all chemical constituents (including the inactivation agent), and stored in a satellite accumulation area for pickup by EHS personnel.[7] Do not pour down the drain unless explicitly permitted by your institution's EHS office for fully neutralized, non-hazardous materials.
-
Treated Solid Waste: Place in the designated hazardous solid waste stream. If the original material was considered a biohazard, it must go into the biohazardous waste stream for incineration or autoclaving.[7]
-
Treated Sharps: Once the sharps container is 3/4 full, seal it and dispose of it according to your institution's biohazardous or chemical waste guidelines.[7]
Data Presentation: Chemical Inactivation Agents for Peptide Waste
The following table summarizes common chemical agents used for peptide inactivation in a laboratory setting.
| Inactivation Agent | Concentration | Contact Time | Applicable Waste Type | Key Considerations |
| Sodium Hypochlorite | 10% final concentration (e.g., 1 part household bleach to 9 parts liquid waste) | ≥ 30 minutes | Liquid Waste, Surface Decontamination | Highly effective and widely available. Corrosive to metals. Must be used in a well-ventilated area. Do not autoclave bleach solutions.[7] |
| Enzymatic Detergent | 1% (m/v) solution | Per manufacturer's instructions | Labware and Equipment Surfaces | Effective for initial cleaning to break down proteins and peptides, removing them from surfaces before disinfection.[8] |
| Strong Acid (e.g., 1M HCl) | 1 Molar | ≥ 1 hour | Liquid Waste | Effective for peptide hydrolysis but is highly corrosive. Requires subsequent neutralization before disposal, which can be a complex process. |
| Strong Base (e.g., 1M NaOH) | 1 Molar | ≥ 1 hour | Liquid Waste | Effective for peptide hydrolysis. Highly corrosive. Requires subsequent neutralization before disposal. Avoid for peptides with sequences prone to racemization. |
Experimental Protocol: Inactivation of Liquid Peptide Waste via Bleach
This protocol provides a step-by-step method for inactivating a 100 mL aqueous solution of this compound waste.
Materials:
-
Liquid peptide waste in a sealed, chemically compatible container.
-
Standard household bleach (~5-6% sodium hypochlorite).
-
Personal Protective Equipment (PPE).
-
Chemical fume hood.
-
Labeled hazardous waste container for final collection.
Procedure:
-
Preparation: Don all required PPE (lab coat, gloves, safety glasses). Perform all subsequent steps inside a certified chemical fume hood.
-
Calculate Bleach Volume: To achieve a final concentration of at least 10% bleach, add approximately 11 mL of household bleach to the 100 mL of peptide waste. Calculation: (Final Volume) = (Initial Volume) / (1 - Desired % concentration); (100 mL) / (1 - 0.10) ≈ 111 mL. Volume to add = 111 mL - 100 mL = 11 mL.
-
Add Inactivation Agent: Carefully and slowly add the 11 mL of bleach to the liquid peptide waste container. Avoid splashing.
-
Mix and Wait: Securely cap the container and gently swirl to mix the contents thoroughly. Loosen the cap slightly to allow for any potential off-gassing.
-
Ensure Contact Time: Allow the mixture to stand in the fume hood for a minimum of 30 minutes to ensure complete inactivation.[7]
-
Prepare for Disposal: After 30 minutes, securely recap the container.
-
Label and Store: Affix a hazardous waste label to the container, listing all contents (e.g., "Inactivated Peptide Waste, Water, Sodium Hypochlorite"). Place the sealed container in your lab's designated satellite accumulation area for hazardous chemical waste.
-
Request Pickup: When the main collection container is nearly full, follow your institutional procedures to request a waste pickup from EHS.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of peptide waste.
Caption: Workflow for the safe disposal of synthetic peptide waste.
References
- 1. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 2. Peptide - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tirzepatyd.store [tirzepatyd.store]
- 7. youtube.com [youtube.com]
- 8. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Essential Safety and Handling Protocols for the Peptide KWKLFKKIGAVLKVL
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials, including the peptide KWKLFKKIGAVLKVL, is paramount. While this peptide is not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to proper laboratory safety protocols is crucial to maintain a safe research environment. This guide provides essential information on personal protective equipment (PPE) and a general workflow for the handling and disposal of this product.[1]
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment when handling this compound is provided below. These recommendations are based on general laboratory safety standards for non-hazardous chemical compounds.
| Protection Type | Equipment | Specification |
| Eye Protection | Safety Goggles | Use appropriate chemical safety goggles to protect against splashes. |
| Hand Protection | Gloves | Use appropriate chemical-resistant gloves. Hands should be washed and dried before use. |
| Body Protection | Lab Coat/Clothing | Wear appropriate protective clothing, such as a lab coat, to prevent skin contact. |
| Respiratory Protection | Not specified | Not considered necessary under normal handling conditions. |
Procedural Workflow for Handling and Disposal
The following diagram outlines the standard operational and disposal plan for this compound in a laboratory setting. This workflow is designed to ensure the material is handled in a manner that minimizes risk and ensures proper disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
